Boc-dab-otbu hcl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H27ClN2O4 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H |
InChI Key |
PIFRQYRFCQGLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Boc-Dab(OtBu)-OH HCl CAS number and molecular weight
Technical Monograph: Boc-Dab-OtBu[1][2]·HCl
Addressing the Chemical Identity of "Boc-Dab(OtBu)-OH HCl"
Executive Summary & Chemical Identity
The string "Boc-Dab(OtBu)-OH HCl" presents a chemical nomenclature paradox. "Dab" (2,4-Diaminobutyric acid) possesses a side-chain amine.[1][2] The "OtBu" group (tert-butyl ester/ether) is chemically invalid as a direct protecting group for an amine (which requires carbamates like Boc, Fmoc, or Z).[1]
Based on the inclusion of "HCl" (indicating a protonated free amine salt) and "OtBu" (indicating a tert-butyl ester), the compound is identified as Boc-Dab-OtBu[1]·HCl (Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride).[1][3] In this structure, the
Note: If the user intended a compound with a side-chain tert-butyl ester and a free C-terminal acid, the correct target is likely Boc-Asp(OtBu)-OH (CAS: 1676-90-0), though this does not typically exist as an HCl salt.[1]
Core Chemical Data
| Property | Specification |
| Correct Name | Boc-Dab-OtBu[1][4][2][3][5][6][7][8][9][10][11]·HCl |
| IUPAC Name | (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride |
| CAS Number | 250611-08-6 |
| Molecular Weight | 310.82 g/mol |
| Molecular Formula | |
| Purity Standard | |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), DMSO; Water (moderate) |
Structural Analysis & Synthesis Logic
Boc-Dab-OtBu·HCl is a specialized building block used when orthogonal protection is required.[1] Unlike standard SPPS (Solid Phase Peptide Synthesis) building blocks where the side chain is protected and the C-terminus is free (e.g., Boc-Dab(Fmoc)-OH), this molecule reverses the reactivity profile.[1]
- -Amine: Protected by Boc (Acid labile, removed by TFA).[1]
-
C-Terminus: Protected by OtBu (Acid labile, removed by TFA).[1]
- -Amine (Side Chain): Free (Protonated as HCl).[1]
This configuration allows the researcher to derivatize the side chain (e.g., via reductive amination, acylation, or fluorophore labeling) before incorporating the amino acid into a peptide backbone or deprotecting the C/N-termini.[1]
Structural Visualization (DOT)
Figure 1: Functional topology of Boc-Dab-OtBu·HCl. Red nodes indicate acid-labile protection; the Green node indicates the free reactive site.[1]
Applications in Drug Development
3.1. Synthesis of Constrained Peptides
Boc-Dab-OtBu[1][4]·HCl is critical in synthesizing lactam-bridged peptides .[1] The free
3.2. Reductive Amination & Linker Design
In radiopharmaceutical development, this compound serves as a scaffold for bifunctional chelators .[1] The free
-
Reference: Schulte et al. utilized this scaffold to synthesize [18F]FABABA, a PET tracer, by reacting the free amine with fluorobenzyl derivatives.[1]
Experimental Protocols
Safety Note: Handle with standard PPE. The HCl salt is hygroscopic; store under inert gas at 2-8°C.[1]
Protocol A: Solubility & Stock Preparation
-
Solvent Choice: Use DMF (Dimethylformamide) or MeOH (Methanol) for high concentration stocks (100 mM).[1] Avoid pure water for long-term storage to prevent ester hydrolysis.[1]
-
Dissolution: Weigh
of Boc-Dab-OtBu·HCl. Add of dry DMF.[1] Vortex for 30 seconds.[1] Solution should be clear and colorless.[1]
Protocol B: Selective Side-Chain Acylation
Objective: Couple a fluorophore (e.g., FITC) or a carboxylic acid to the free
-
Reagents:
-
Procedure:
-
Dissolve R-COOH and HATU in DMF.[1] Activate for 2 minutes.
-
Add Boc-Dab-OtBu·HCl to the reaction vessel.
-
Add DIEA dropwise.[1] Observation: The solution may warm slightly.[1]
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check via LC-MS. The mass should shift by
(protonated).[1] The starting material ( ) should disappear.[1]
-
-
Workup: Dilute with EtOAc, wash with
, , and Brine. Dry over .
Protocol C: Global Deprotection (Boc & OtBu Removal)
Since both groups are acid-labile, they are removed simultaneously to yield the free amino acid (Dab).[1]
-
Reagent: TFA:TIPS:H2O (95:2.5:2.5 v/v/v).[1]
-
Reaction: Dissolve compound in the cocktail (
per gram of resin/compound). -
Time: Stir for 60–90 minutes at RT.
-
Precipitation: Add cold diethyl ether (10x volume). Centrifuge to collect the pellet (H-Dab-OH).[1]
Comparative Data: Addressing the "Typo"
If the user's request for "Boc-Dab(OtBu)-OH" was a typo for the Aspartic Acid derivative, the following comparison clarifies the distinction.
| Feature | Boc-Dab-OtBu·HCl (Target) | Boc-Asp(OtBu)-OH (Likely Typo) |
| CAS | 250611-08-6 | 1676-90-0 |
| Side Chain | ||
| Reactive Group | Free | Free |
| Protection | ||
| Salt Form | HCl Salt | Free Acid |
References
-
Schulte, M. L., et al. (2016).[1][3] "Synthesis and evaluation of [18F]FABABA for imaging ASCT2." Bioorganic & Medicinal Chemistry Letters. [1]
-
GuideChem. (2025).[1][4] "Boc-Dab-OtBu·HCl Chemical Properties and CAS 250611-08-6."[1][4][11][12]
-
BLD Pharm. (2024).[1] "(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride MSDS."
-
Sigma-Aldrich. (2024).[1] "Boc-Asp(OtBu)-OH Product Specification (CAS 1676-90-0)."
Sources
- 1. 84787-81-5 | MFCD15141969 | (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate [aaronchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 6753-62-4 | N-Methyl-L-Glutamic Acid | Next Peptide [nextpeptide.com]
- 6. osti.gov [osti.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
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- 11. BOC-DAB-OTBU HCL | CymitQuimica [cymitquimica.com]
- 12. 250611-08-6|(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride|BLD Pharm [bldpharm.com]
Solubility profile of Boc-Dab(OtBu)-OH HCl in organic solvents
An In-depth Technical Guide to the Solubility Profile of Boc-Dab(OtBu)-OH HCl in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-γ-tert-butyloxy-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(OtBu)-OH HCl). As a crucial protected amino acid derivative in peptide synthesis and drug development, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, purification, and formulation.[1] This document explores the theoretical principles governing its solubility, provides robust experimental methodologies for its determination, presents an expected solubility profile across a spectrum of common organic solvents, and discusses practical considerations for laboratory applications.
Introduction: The Significance of a Solubility Profile
Boc-Dab(OtBu)-OH HCl is a non-canonical amino acid derivative widely utilized as a building block in the synthesis of complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group on the alpha-amine and the tert-butyl (OtBu) ester on the side-chain carboxyl group provide orthogonal protection, enabling selective deprotection strategies that are fundamental to modern solid-phase and solution-phase peptide synthesis.
The hydrochloride (HCl) salt form enhances the compound's stability and shelf-life. However, this ionic character, combined with the bulky, non-polar protecting groups, creates a unique molecular architecture that dictates its interaction with different solvent environments. For the researcher, scientist, or drug development professional, understanding this solubility profile is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Homogeneity: Ensuring the complete dissolution of reagents for optimal reaction kinetics and yield.
-
Purification Strategy: Selecting appropriate solvent systems for crystallization, precipitation, and chromatography.
-
Analytical Method Development: Preparing samples for techniques like HPLC and NMR spectroscopy.
-
Formulation Studies: Identifying suitable vehicles for preclinical and clinical development.
This guide provides the foundational knowledge to navigate these challenges effectively.
Physicochemical Characteristics
A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical data for Boc-Dab(OtBu)-OH HCl are summarized below.
| Property | Value | Source |
| Chemical Name | (S)-2-tert-Butoxycarbonylamino-4-aminobutyric acid tert-butyl ester hydrochloride | [1] |
| Molecular Formula | C₁₃H₂₇ClN₂O₄ | [1][2] |
| Molecular Weight | 310.82 g/mol | [1][2] |
| Appearance | White solid or powder; Light yellow to yellow oil | [1][3][4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3][5] |
Theoretical Framework: The Science of Dissolution
The solubility of a protected amino acid like Boc-Dab(OtBu)-OH HCl is a complex interplay between its own structure and the properties of the solvent. The principle of "like dissolves like" provides a useful starting point, but a deeper, mechanistic understanding is required for precise control.
The Role of the Solute
-
Protecting Groups (Boc & OtBu): These large, hydrophobic groups significantly increase the non-polar character of the molecule. This structural feature is key to enhancing solubility in organic solvents compared to unprotected amino acids, which often exhibit poor solubility in such media.[6]
-
Carboxylic Acid (-OH): The free carboxylic acid provides a site for hydrogen bonding, favoring interactions with protic solvents.
-
Hydrochloride Salt (-NH₃⁺Cl⁻): The presence of the HCl salt introduces a significant ionic component. This salt structure necessitates a solvent capable of overcoming the crystal lattice energy and solvating the resulting ions. This favors polar solvents with a high dielectric constant.
The Influence of the Solvent
The ability of a solvent to dissolve Boc-Dab(OtBu)-OH HCl depends on several key parameters:
-
Polarity and Dielectric Constant: Highly polar solvents are effective at solvating the charged ammonium and chloride ions, thereby disrupting the crystal lattice.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting favorably with the carbonyl oxygens, the N-H proton, and the carboxylic acid group. Aprotic polar solvents (e.g., DMF, DMSO) are excellent hydrogen bond acceptors.
-
Steric Factors: The physical size and shape of solvent molecules can influence their ability to effectively surround and solvate the bulky protected amino acid.
Experimental Workflow for Solubility Determination
To ensure scientific rigor, solubility data must be generated through a validated, reproducible protocol. The isothermal equilibrium method, followed by gravimetric analysis, is a robust and widely accepted technique for this purpose.[7]
Standard Operating Procedure
-
System Preparation: Add an excess amount of Boc-Dab(OtBu)-OH HCl to a known volume of the selected organic solvent in a sealed vial equipped with a magnetic stir bar.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath (e.g., at 25°C). Stir the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease stirring and allow the suspension to settle. To ensure complete separation of the solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the liquid.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry vial. Remove the solvent completely under a stream of nitrogen or using a vacuum centrifuge.
-
Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The mass difference corresponds to the amount of Boc-Dab(OtBu)-OH HCl that was dissolved in the aliquot.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Workflow Visualization
The following diagram illustrates the key stages of the solubility determination protocol.
Caption: Experimental workflow for solubility determination.
Expected Solubility Profile
While specific, publicly available quantitative data for Boc-Dab(OtBu)-OH HCl is limited, an expected solubility profile can be expertly inferred based on its physicochemical properties and established principles of solute-solvent interactions.[8][9]
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent H-bonding and high polarity effectively solvate the ionic salt and polar functional groups. |
| Water | Moderate to Low | The HCl salt form promotes solubility, but the large hydrophobic protecting groups limit miscibility with water. | |
| Polar Aprotic | Dimethylformamide (DMF) | Very High | High dielectric constant and strong H-bond accepting capacity make it an excellent solvent for protected amino acids.[9] |
| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, its high polarity effectively solvates the ionic components. | |
| Acetonitrile (ACN) | Moderate | Sufficiently polar to dissolve the compound, but less effective than DMF or DMSO. | |
| Weakly Polar | Dichloromethane (DCM) | Moderate | A common solvent in peptide synthesis, capable of dissolving protected amino acids, especially after neutralization. |
| Tetrahydrofuran (THF) | Low to Moderate | Lower polarity and dielectric constant limit its ability to solvate the HCl salt effectively. | |
| Ethyl Acetate (EtOAc) | Low | Primarily non-polar character with some H-bond accepting ability; insufficient to dissolve the salt form readily. | |
| Non-Polar | Hexane, Toluene | Insoluble | The significant polarity mismatch between the solvent and the ionic HCl salt prevents dissolution. |
Practical Considerations and Solubility Modulation
In a laboratory setting, it is often necessary to modify solubility to suit a specific application. The most effective method for increasing the solubility of Boc-Dab(OtBu)-OH HCl in less polar organic solvents (like DCM or THF) is through in-situ neutralization.
The addition of a slight excess of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) will neutralize the hydrochloride, converting the molecule from its salt form to the free amine. This transformation dramatically reduces the overall polarity of the solute, making it significantly more compatible with weakly polar and non-polar organic solvents.
Caption: Relationship between salt form, free base, and solvent polarity.
Safety and Handling
Boc-Dab(OtBu)-OH HCl is an amino acid derivative and should be handled with appropriate laboratory precautions. As a hydrochloride salt, it may be irritating to the skin, eyes, and respiratory tract.[10][11] All organic solvents used for solubility testing pose their own specific hazards.
Core Safety Mandates:
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experiment.[10][12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat at all times.
-
Ventilation: Handle all volatile organic solvents within a certified chemical fume hood to prevent inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The solubility of Boc-Dab(OtBu)-OH HCl is governed by the competing influences of its ionic hydrochloride salt and its large, non-polar protecting groups. It exhibits high solubility in polar solvents, particularly polar aprotic solvents like DMF and DMSO, and limited solubility in non-polar media. This profile can be readily modulated through the neutralization of the HCl salt to the free base, a common and effective technique for enhancing its compatibility with less polar organic solvents used in synthesis and purification. The principles, protocols, and data presented in this guide equip researchers and developers with the necessary knowledge to handle and utilize this important synthetic building block with confidence and precision.
References
- Chakraborty, P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Kuroda, M., et al. (n.d.). Prediction and improvement of protected peptide solubility in organic solvents. PubMed.
- Guidechem. (n.d.). BOC-DAB-OTBU HCL 190447-69-9.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6.
- ChemicalBook. (n.d.). This compound | 190447-69-9.
- ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
- CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids.
- CymitQuimica. (2024). Safety Data Sheet BOC-LYS-OTBU HCL.
- ResearchGate. (2018). Solubility of Amino Acids, Sugars, and Proteins.
- Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
- Fisher Scientific. (2009). Hydrochloric acid - SAFETY DATA SHEET.
- Chem-Impex International, Inc. (n.d.). MSDS UHA017 H-Aib-OtBu HCl.pdf.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). 190447-69-9(this compound) Product Description.
- Chengdu Aofei Biotechnology Co., Ltd. (n.d.). Boc-Dab-OtBu.HCl (Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride),190447-69-9.
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- 5. 190447-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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A Technical Guide to the Application of Boc-Dab(OtBu)-OH in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery, peptidomimetics offer a compelling strategy to harness the specificity of peptides while overcoming their inherent pharmacokinetic limitations. The incorporation of non-canonical amino acids is central to this endeavor, providing tools to enforce conformational rigidity, enhance proteolytic stability, and introduce novel chemical functionalities. This technical guide provides an in-depth analysis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) derivatives, with a specific focus on the synthetic implications of the Boc-Dab(OtBu)-OH protecting group scheme. We will explore the strategic role of the diaminobutyric acid scaffold in creating constrained cyclic and branched architectures. This guide will contrast the widely adopted orthogonal protection strategy (e.g., Fmoc-Dab(Boc)-OH) with the non-orthogonal scheme of Boc-Dab(OtBu)-OH, explaining the causality behind synthetic choices and providing detailed, field-proven protocols for the successful incorporation of these versatile building blocks into advanced peptidomimetic structures.
The Strategic Imperative for Peptidomimetics
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation into viable therapeutics is often thwarted by poor metabolic stability, low membrane permeability, and rapid clearance. Peptidomimetic chemistry seeks to address these liabilities by creating novel structures that mimic the essential pharmacophoric elements of a parent peptide in a more robust and drug-like scaffold.[1][2]
The incorporation of unnatural amino acids (UAAs) is a cornerstone of this approach.[3] UAAs such as 2,4-diaminobutyric acid (Dab) are particularly valuable as they offer a unique side chain functionality—a primary amine—that is absent in the 20 proteinogenic amino acids, save for lysine. The shorter, three-carbon chain of Dab compared to lysine's four-carbon chain provides a powerful tool for creating tighter, more constrained cyclic structures.
The Diaminobutyric Acid (Dab) Scaffold: A Versatile Tool
The true synthetic power of Dab lies in its γ-amino group, which serves as a versatile chemical handle. By employing an appropriate protecting group strategy, this side chain can be used for:
-
Lactam Bridge Cyclization: Forming a stable amide bond with a C-terminal carboxyl group or the side chain of an acidic residue (e.g., Asp, Glu) to create conformationally constrained cyclic peptides.[4] This cyclization dramatically enhances proteolytic resistance and can lock the peptide into its bioactive conformation.[2][5]
-
Scaffolding for Branched Peptides: The side chain amine can serve as an attachment point for a second peptide chain, creating branched structures that can engage multiple receptors or present multiple pharmacophores.
-
Conjugation: Attaching functional moieties such as lipids (to increase half-life), imaging agents, or cytotoxic payloads for targeted delivery.
The success of these advanced synthetic maneuvers hinges entirely on the choice of protecting groups for the α-amino and γ-amino functionalities.
The Critical Role of Orthogonal Protection: The Case of Fmoc-Dab(Boc)-OH
In modern solid-phase peptide synthesis (SPPS), the most robust and versatile strategies rely on orthogonal protection .[6] This concept dictates that different protecting groups on the molecule can be removed under distinct chemical conditions, allowing for selective deprotection of one site while others remain intact.[6]
The gold standard for incorporating Dab for side-chain modifications is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) .[7][8] This scheme is perfectly suited for Fmoc-based SPPS:
-
The Nα-Fmoc group is base-labile, removed at each step of chain elongation with piperidine.
-
The Nγ-Boc group is acid-labile, stable to piperidine but readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
This orthogonality is what enables complex, on-resin manipulations like side-chain cyclization or branching, as the γ-amino group remains protected throughout chain assembly and can be selectively exposed if a different, orthogonally removable group is used in its place (e.g., Mtt, Dde).
Diagram: Orthogonal Deprotection Strategy
Caption: General workflow for on-resin, head-to-side-chain peptide cyclization.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin (for a C-terminal amide) in dimethylformamide (DMF).
-
Linear Chain Assembly: Synthesize the linear peptide sequence from C-terminus to N-terminus using standard Fmoc-SPPS protocols. For the Dab residue, use Fmoc-Dab(Boc)-OH .
-
N-Terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF to expose the free α-amino group.
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of a coupling agent (e.g., HBTU/HOBt) and a non-nucleophilic base (e.g., DIEA) in DMF. This activates the C-terminal carboxyl group which is linked to the resin.
-
The exposed N-terminal amine attacks the activated C-terminus, forming the head-to-tail lactam bridge. Allow this reaction to proceed for 4-12 hours.
-
Self-Validation: Monitor the reaction's completion using a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful cyclization.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the Dab side chain.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm mass by LC-MS.
Trustworthiness: The reliability of this protocol is ensured by the orthogonality of the Fmoc and Boc groups, which allows the critical cyclization step to occur with full side-chain protection, preventing unwanted side reactions. The in-process Kaiser test provides a crucial checkpoint before the final, irreversible cleavage step.
Data Summary & Impact
The introduction of a Dab-mediated lactam bridge profoundly alters a peptide's properties.
Table 1: Physicochemical Impact of Dab-Mediated Cyclization
| Property | Linear Peptide (e.g., H-Gly-Dab-Phe-Ala-Ile-NH₂) | Cyclic Peptide (cyclo-[Gly-Dab-Phe-Ala-Ile]) | Rationale for Change |
| Proteolytic Stability (t½ in serum) | Minutes | Hours to Days | The constrained backbone sterically hinders protease access to amide bonds. |
| Receptor Affinity (Kᵢ) | Typically higher (weaker binding) | Typically lower (stronger binding) | Pre-organization into the bioactive conformer reduces the entropic penalty of binding. |
| Membrane Permeability | Low | Often Increased | Cyclization can mask polar amide groups and promote conformations that favor membrane transit. |
Note: Data are representative and highlight general trends observed in the field.
Conclusion: Strategic Selection of Building Blocks is Paramount
The 2,4-diaminobutyric acid scaffold is a powerful asset in peptidomimetic design, enabling the construction of robust, conformationally defined molecules. However, this guide highlights that the core structure is only as useful as its protecting group strategy allows.
For complex synthetic goals involving on-resin, site-specific modifications, an orthogonal protecting scheme, exemplified by Fmoc-Dab(Boc)-OH , is essential. It provides the synthetic control required for high-fidelity synthesis of intricate architectures like cyclic or branched peptides.
Conversely, a non-orthogonal building block like Boc-Dab(OtBu)-OH has a much narrower application window. Its use is largely restricted to syntheses where simultaneous deprotection of both the N-terminus and the side chain is the desired final step, for instance, to create highly cationic peptides. Understanding the causality behind these choices is fundamental to efficient and successful peptidomimetic design, ensuring that the selected building blocks are perfectly matched to the synthetic strategy and the ultimate therapeutic goal.
References
-
Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH. (2016).
- Method and compositions for removing acid-labile protecting groups. (2014).
-
BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. (2004). PubMed. [Link]
-
Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020). Chemical Reviews, 120(17), 9743–9789. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science, 8(1), 115-124. [Link]
-
Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics. (2022). Pharmaceutics, 14(11), 2469. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Small Natural Cyclic Peptides from DBAASP Database. (2024). Molecules, 29(13), 3048. [Link]
-
Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond. (2016). Frontiers in Microbiology, 7, 1479. [Link]
-
Peptide cyclization. SB-PEPTIDE. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
Conformational design of cyclic peptides. (2022). University of Glasgow Theses. [Link]
-
Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. (2023). International Journal of Molecular Sciences, 24(23), 16738. [Link]
-
Conformational Studies on Cyclic Dipeptides. (1974). Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 30(8), 1865-1871. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2000). Current protocols in protein science, Appendix 3, A.3F.1-A.3F.11. [Link]
-
d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. (2020). International Journal of Molecular Sciences, 21(16), 5774. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Resid. (2024). International Journal of Molecular Sciences, 25(11), 6005. [Link]
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- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemimpex.com [chemimpex.com]
A Researcher's In-Depth Safety Guide to Boc-Dab(OtBu)-OH HCl
For the modern researcher engaged in peptide synthesis and drug development, a comprehensive understanding of the reagents in their workflow is paramount. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of Nα-Boc-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid hydrochloride, hereafter referred to as Boc-Dab(OtBu)-OH HCl. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and the rationale behind critical safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Compound: A Chemist's Perspective
Boc-Dab(OtBu)-OH HCl is a protected amino acid derivative crucial for the synthesis of complex peptides.[1][2][3] The Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups offer stability during peptide coupling reactions, preventing unwanted side reactions and ensuring the integrity of the final peptide product.[1][2] The hydrochloride salt form enhances the compound's stability and solubility.[1] While indispensable in research, the chemical nature of this compound, a protected amino acid hydrochloride, necessitates a thorough understanding of its potential hazards.
Hazard Identification and Risk Assessment
Based on the safety data for analogous compounds, the primary hazards associated with Boc-Dab(OtBu)-OH HCl are:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with skin.[4][5]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[4][5]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[4][5]
-
Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.[4][5]
Table 1: Hazard Identification for Boc-Dab(OtBu)-OH HCl
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[4][5] |
| H319 | Serious eye damage/eye irritation (Category 2) | Causes serious eye irritation.[4][5] |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[4][5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of Boc-Dab(OtBu)-OH HCl powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash Stations and Safety Showers: Immediate access to emergency eyewash stations and safety showers is critical in case of accidental contact.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[8] | To prevent eye contact with the powder, which can cause serious irritation.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] | To prevent skin irritation from direct contact with the compound.[4][5] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator is recommended. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[4][5] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[6]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed and laundered before reuse.
Storage
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[6]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.[9]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
Table 3: First-Aid Procedures for Boc-Dab(OtBu)-OH HCl Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[6] Collect the material and place it in a designated waste container.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: Boc-Dab(OtBu)-OH HCl waste should be considered hazardous chemical waste.
-
Disposal Route: Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.[6] Do not dispose of it down the drain or in the regular trash.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
Experimental Workflow Visualization
The following diagram illustrates the key stages of safely handling Boc-Dab(OtBu)-OH HCl in a research setting, from receipt to disposal.
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- 2. chemimpex.com [chemimpex.com]
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- 7. solutions.covestro.com [solutions.covestro.com]
- 8. echemi.com [echemi.com]
- 9. BOC-DAB-OTBU HCL | 190447-69-9 [chemicalbook.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to the Hydrophobicity Analysis of Peptides Containing 2,4-Diaminobutyric Acid (Dab) Residues
Abstract
Peptide hydrophobicity is a critical determinant of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and aggregation to membrane permeability and in-vivo half-life. The incorporation of non-canonical amino acids, such as 2,4-diaminobutyric acid (Dab), offers a powerful strategy to modulate these properties for therapeutic advantage. This technical guide provides a comprehensive framework for the robust analysis of hydrophobicity in Dab-containing peptides. We delve into the unique physicochemical nature of Dab, contrasting it with its canonical counterparts, and present both gold-standard experimental methodologies and complementary computational approaches. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and characterize novel peptide therapeutics by leveraging the distinct properties of Dab.
The Strategic Imperative of Hydrophobicity in Peptide Drug Design
The therapeutic potential of a peptide is inextricably linked to its physicochemical properties, with hydrophobicity standing out as a master variable. An optimal hydrophobic/hydrophilic balance is essential for favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Peptides that are excessively hydrophobic may suffer from poor solubility, increased aggregation, and non-specific binding, while overly hydrophilic peptides often exhibit rapid renal clearance and poor membrane permeability.[1][2]
The introduction of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the fine-tuning of these properties beyond the constraints of the 20 proteinogenic amino acids.[4][5] Among these, 2,4-diaminobutyric acid (Dab), a shorter homolog of L-lysine, has emerged as a particularly useful building block.[] Its applications are diverse, ranging from its natural occurrence in antimicrobial lipopeptides like polymyxins to its synthetic incorporation for modifying peptide structure and function.[][7]
1.1. Introducing 2,4-Diaminobutyric Acid (Dab): A Tale of Two Moieties
Dab's structure is deceptively simple: a butyric acid backbone with amino groups at the alpha (α) and gamma (γ) positions. This structure confers a dual character that is central to understanding its influence on hydrophobicity:
-
A Short Aliphatic Chain: The two-carbon ethyl side chain (-CH2-CH2-) provides a baseline level of hydrophobicity.
-
A Basic Terminal Amine: The terminal γ-amino group is basic (pKa ~10.5). At physiological pH (~7.4), this group is predominantly protonated, conferring a positive charge (-NH3+).
This duality means Dab's contribution to overall peptide hydrophobicity is a context-dependent balance between the hydrophobicity of its alkyl chain and the significant hydrophilicity of its charged amino group. It is this tunable characteristic that makes Dab a powerful tool for peptide optimization.
Experimental Determination of Hydrophobicity: The RP-HPLC Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive experimental technique for quantifying peptide hydrophobicity.[8][9][10] The principle is straightforward: a peptide's retention time on a hydrophobic (non-polar) stationary phase is directly proportional to its overall hydrophobicity. More hydrophobic peptides interact more strongly with the column, leading to longer retention times.
2.1. Causality Behind the Method: Why RP-HPLC Works
The separation in RP-HPLC is driven by the partitioning of the peptide between a non-polar stationary phase (typically silica particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[8] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase. TFA serves a critical dual function: it protonates acidic residues like Asp and Glu, neutralizing their negative charges, and it forms an ion pair with the positive charges on basic residues (like Dab, Lys, Arg), effectively "shielding" their charge and allowing the underlying hydrophobicity of the side chain to dominate the interaction with the stationary phase.[11]
This controlled environment ensures that the observed retention time is a reliable and reproducible measure of the peptide's intrinsic hydrophobicity.
2.2. Self-Validating Protocol for Hydrophobicity Analysis of Dab-Containing Peptides
This protocol is designed to be a self-validating system, incorporating controls and standards to ensure data integrity.
Instrumentation and Materials:
-
HPLC System: A binary pump system with a UV detector and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size). A 130 Å pore size is a good starting point for many peptides.[11]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Diluent: Mobile Phase A.
-
Peptide Samples: Test peptides (containing Dab), a parent peptide (without Dab), and a control peptide (e.g., with Lys substituted for Dab). All peptides should be of >95% purity.
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved at the detection wavelength (typically 214 nm or 220 nm).
-
Sample Preparation: Dissolve lyophilized peptide samples in the Sample Diluent to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. If a peptide is highly hydrophobic and difficult to dissolve, a small amount of DMSO or DMF can be used, but this should be consistent across all samples.[12]
-
Standard Injection (System Suitability): Inject a well-characterized standard peptide mixture to verify column performance, peak shape, and retention time reproducibility.
-
Sample Analysis (Gradient Elution): Inject 10-20 µL of each peptide sample and run the following gradient:
-
Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 30.1 5 35.0 5
-
-
Data Acquisition: Monitor the absorbance at 214 nm, which corresponds to the peptide bond, ensuring sensitive detection of all peptide fragments.
-
Data Analysis: Record the retention time (t_R) for the major peak of each peptide. The direct t_R value serves as the primary measure of hydrophobicity. An increase in t_R for a Dab-containing peptide relative to a control indicates an increase in hydrophobicity, and vice versa.
Workflow for Experimental Hydrophobicity Determination
The following diagram outlines the logical flow of the RP-HPLC based experimental protocol.
Caption: Experimental workflow for determining peptide hydrophobicity via RP-HPLC.
Computational Prediction of Hydrophobicity
While experimental determination is the gold standard, computational methods provide a rapid, cost-effective means to predict hydrophobicity and guide peptide design.[13] These methods typically rely on hydrophobicity scales, which assign a numerical value to each amino acid based on its physicochemical properties.[14][15][16]
4.1. The Challenge of Non-Canonical Residues
A major limitation of standard prediction tools (e.g., those using the Kyte-Doolittle scale) is that they are parameterized only for the 20 canonical amino acids.[17] They lack a defined hydrophobicity index for residues like Dab, leading to inaccurate or incomplete predictions. This necessitates a more nuanced approach.
4.2. A Practical Strategy: Deriving a Dab Hydrophobicity Coefficient
To integrate Dab into computational models, one must first derive an empirical hydrophobicity coefficient (H_Dab) for it. This is achieved by correlating experimental RP-HPLC data with the calculated hydrophobicity of a set of reference peptides.
Methodology:
-
Synthesize a Peptide Series: Create a series of simple, unstructured peptides (e.g., Ac-Gly-X-Gly-Gly-NH2) where 'X' is a set of canonical amino acids with known hydrophobicity coefficients (e.g., from a published RP-HPLC-derived scale).[18]
-
Include Dab: Synthesize the same peptide with X = Dab.
-
Run RP-HPLC: Analyze all peptides using the standardized protocol described in Section 2.2.
-
Correlate and Calibrate: Plot the experimental retention times (t_R) of the canonical peptides against their known hydrophobicity coefficients. This should yield a linear relationship.
-
Determine H_Dab: Using the linear regression equation from the calibration curve, calculate the hydrophobicity coefficient for Dab based on its experimental t_R.
This empirically derived H_Dab value can now be used in hydrophobicity calculations for any peptide containing this residue.
Integrated Analysis: The Synergy of Experiment and Computation
The true power in hydrophobicity analysis lies in the integration of experimental and computational data. Computational models, now armed with an empirical Dab coefficient, can be used to screen virtual libraries of Dab-containing peptides, prioritizing candidates with a desired hydrophobicity profile for synthesis and experimental validation.
5.1. The Physicochemical Logic of Dab's Hydrophobicity
The following diagram illustrates the factors influencing Dab's effective hydrophobicity and its relationship to canonical amino acids like Leucine (hydrophobic) and Lysine (basic).
Caption: Factors governing the hydrophobicity of the Dab side chain.
5.2. Comparative Data Presentation
When analyzing a lead peptide and its Dab-modified analogues, data should be presented clearly to facilitate direct comparison.
| Peptide Sequence | Modification | Experimental t_R (min) | Calculated Hydrophobicity Index* | Interpretation |
| Ac-GL GGL-NH2 | Parent (Leucine) | 18.5 | 1.80 | High Hydrophobicity |
| Ac-GK GGL-NH2 | Control (Lysine) | 10.2 | -3.90 | Low Hydrophobicity (Hydrophilic) |
| Ac-G(Dab )GGL-NH2 | Test (Dab) | 12.7 | -2.55 | Intermediate Hydrophobicity |
*Calculated using an established scale with an empirically derived coefficient for Dab.
This table clearly demonstrates how the substitution of a single residue dramatically alters the peptide's hydrophobicity, with Dab providing an intermediate character between the highly hydrophobic Leucine and the highly hydrophilic Lysine.
Conclusion
The rational modulation of hydrophobicity is a critical lever in modern peptide drug design. 2,4-diaminobutyric acid provides a unique tool for this purpose, offering a balance of hydrophobic and hydrophilic characteristics that can be used to fine-tune a peptide's ADME profile. A robust characterization strategy, as outlined in this guide, must be built on a foundation of high-quality experimental data from RP-HPLC. This empirical data is not only the ultimate arbiter of a peptide's hydrophobicity but also the key to calibrating and validating computational models. By integrating these experimental and in-silico approaches, researchers can accelerate the design-build-test-learn cycle, leading to the development of safer and more effective peptide therapeutics.
References
-
Frontiers in Molecular Biosciences. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies.[Link]
-
Peptide 2.0 Inc. Peptide Hydrophobicity/Hydrophilicity Analysis Tool.[Link]
-
Vlahou, V. et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. [Link]
-
Ziora, Z. et al. (2014). An HPLC procedure which separates D- and L-amino acid isomers was applied to an analysis of peptidoglycan of 2,4-diaminobutyric acid (DAB)-containing actinomycetes. PubMed. [Link]
-
Lau, Y. H., & Dunn, P. L. (2018). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS Computational Biology. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.[Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. [Link]
-
Velde, F. van de, et al. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations.[Link]
-
ResearchGate. How can I get a proper HPLC for hydrophobic peptide?[Link]
Sources
- 1. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Drug Property Prediction - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00098B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 16. An amino acid “transmembrane tendency” scale that approaches the theoretical limit to accuracy for prediction of transmembrane helices: Relationship to biological hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 18. pubs.acs.org [pubs.acs.org]
Storage conditions and shelf life of Boc-Dab(OtBu)-OH HCl
Technical Guide: Storage, Stability, and Handling of Boc-Dab(OtBu)-OH·HCl
Part 1: Executive Summary & Chemical Identity
1.1 The Nomenclature Paradox Before defining storage conditions, it is critical to address the chemical nomenclature provided: Boc-Dab(OtBu)-OH·HCl .
-
Dab (2,4-Diaminobutyric acid): Contains a side-chain primary amine (
). -
OtBu (tert-Butyl ester/ether): Strictly protects carboxylic acids or alcohols. It cannot be directly attached to a side-chain amine.
-
HCl (Hydrochloride Salt): Indicates the presence of a free, protonated amine.
Likely Chemical Targets: Based on synthetic peptide chemistry standards, the compound is one of two distinct entities. This guide covers the stability protocols for both, as they share the critical "Acid-Labile/Protonated Salt" instability mechanism.
-
Target A (Most Likely): Boc-Dab-OH·HCl
-
Target B (Alternative): Boc-Asp(OtBu)-OH
-
Description: Boc-L-aspartic acid 4-tert-butyl ester.
-
Note: Often confused with Dab due to structural proximity. If this is the target, the "HCl" designation is likely an error, as this molecule typically exists as a free acid.
-
Part 2: Chemical Stability Profile
The shelf life of Boc-Dab derivatives is governed by the "Proton-Moisture Nexus."
The Stability Paradox (Autocatalytic Decomposition)
The combination of an acid-labile protecting group (Boc ) and an acidic salt counterion (HCl ) creates an inherently unstable system.
-
Mechanism: In the solid state, the ionic lattice restricts proton mobility. However, trace moisture acts as a bridge, allowing the chloride-associated proton (
) to attack the carbonyl oxygen of the Boc group. -
Result: Cleavage of the Boc group, releasing isobutylene gas and
, leaving the free amine (degraded product).
Hygroscopicity
-
Dab Derivatives: Highly hygroscopic due to the charged amine side chain.
-
Impact: Absorption of atmospheric water lowers the activation energy for deprotection (as described above) and promotes hydrolysis of any ester linkages (if present).
Part 3: Recommended Storage Protocols
To maximize shelf life, you must disrupt the Moisture
Primary Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces kinetic energy, slowing the rate of acid-catalyzed deprotection significantly compared to 4°C. |
| Atmosphere | Inert (Argon/N₂) | Displaces oxygen and, more importantly, atmospheric moisture. |
| Container | Amber Glass + Desiccant | Amber glass blocks UV (preventing radical degradation). Secondary containment with silica gel or |
| Seal | Parafilm + Teflon Tape | Prevents moisture ingress during freezer thaw cycles. |
Handling Workflow (The "Warm-Up" Rule)
-
Never open a cold bottle of Boc-Dab-OH·HCl directly in the lab atmosphere.
-
Protocol:
-
Remove bottle from -20°C freezer.
-
Place in a desiccator at room temperature.
-
Allow to equilibrate for 30–60 minutes .
-
Open only when condensation risk is zero.
-
Part 4: Visualization of Stability Logic
Degradation Pathway (DOT Diagram)
The following diagram illustrates the autocatalytic deprotection mechanism driven by moisture in HCl salts of Boc-amino acids.
Caption: Figure 1. The moisture-enabled autocatalytic deprotection of Boc-amino acid hydrochloride salts.
QC & Decision Logic (DOT Diagram)
Caption: Figure 2. Quality Control decision tree for validating stored Boc-Dab derivatives.
Part 5: Shelf Life Estimates
These estimates assume the compound is the HCl salt form.
| Storage Condition | Estimated Shelf Life | Status |
| -20°C, Desiccated, Argon | 12–18 Months | Optimal. Re-test purity every 6 months. |
| 2–8°C, Desiccated | 3–6 Months | Acceptable for short-term use. |
| Room Temp (25°C), Sealed | < 4 Weeks | Risky. Significant degradation likely. |
| Room Temp, Open Air | < 48 Hours | Critical Failure. Hygroscopic uptake destroys sample. |
Part 6: References
-
MedChemExpress (MCE). H-Dab(Boc)-OH Product Information & Storage Guidelines. (Standard storage protocols for Dab derivatives).
-
Sigma-Aldrich (Merck). Fmoc-Dab(Boc)-OH Technical Data Sheet. (Comparative stability data for protected Dab amino acids).
-
Bachem. General Handling Guidelines for Boc-Amino Acids and Derivatives. (Authoritative guide on peptide reagent stability).
-
ResearchGate (Discussion). Shelf life / reactivity of amino groups after removing boc protecting group? (Peer-reviewed discussion on HCl salt stability of amino acids).
-
CymitQuimica. H-Dab(Boc)-OH Chemical Properties and Stability.
Sources
Methodological & Application
Optimal coupling reagents for Boc-Dab(OtBu)-OH HCl activation
Application Notes & Protocols
Guide to Efficient Peptide Bond Formation with Boc-Dab(OtBu)-OH HCl: A Mechanistic and Practical Approach
I. Introduction: Understanding the Building Block
(S)-2-(tert-Butoxycarbonylamino)-4-aminobutyric acid tert-butyl ester hydrochloride, or Boc-Dab(OtBu)-OH HCl, is a non-canonical amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics.[1][2] Its structure, featuring a Boc-protected α-amine and an OtBu-protected γ-amine on the side chain, offers an orthogonal protection strategy essential for selective chemical modifications.[3] However, the presence of two bulky tert-butyl protecting groups and its formulation as a hydrochloride salt introduces specific challenges in peptide synthesis that demand a carefully considered activation and coupling strategy.
The primary challenges include:
-
Neutralization Requirement: The HCl salt must be neutralized in situ to generate the free carboxylate necessary for activation. This step requires precise stoichiometric control of a non-nucleophilic base to avoid side reactions.
-
Steric Hindrance: The bulky Boc and OtBu groups can sterically hinder the approach to the carboxyl group, potentially slowing down the coupling reaction and requiring more potent activation methods.
-
Racemization Risk: As with any chiral amino acid, activation of the carboxyl group creates the potential for epimerization at the α-carbon, which can be exacerbated by strong bases or extended reaction times.[4][5]
This guide provides a comprehensive analysis of optimal coupling reagents for Boc-Dab(OtBu)-OH HCl, explaining the mechanistic rationale behind reagent selection and offering detailed, field-proven protocols to ensure high-yield, high-purity peptide synthesis.
II. The Chemistry of Activation: A Comparative Analysis of Reagent Classes
The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous. Coupling reagents overcome this barrier by converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6] The choice of reagent is critical for success and depends on factors like steric hindrance, desired reaction speed, and the need to suppress side reactions.[4]
Carbodiimides, such as Diisopropylcarbodiimide (DIC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are a foundational class of coupling reagents.[7]
-
Mechanism of Action: Carbodiimides react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then react with an amine to form the desired amide bond. However, the O-acylisourea is unstable and prone to two side reactions: racemization via oxazolone formation and an intramolecular rearrangement to a stable N-acylurea, which terminates the coupling reaction.[4]
-
The Critical Role of Additives: To mitigate these side reactions, carbodiimide couplings are almost always performed with nucleophilic additives.
-
Hydroxybenzotriazoles (HOBt, 6-Cl-HOBt): These additives intercept the O-acylisourea to form an active ester (e.g., OBt-ester). This ester is more stable than the O-acylisourea but still highly reactive towards amines, and this pathway significantly suppresses racemization.[7][10]
-
Ethyl Cyano(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as a superior alternative to HOBt.[8] It is more acidic, leading to faster active ester formation and higher coupling efficiency.[11] Crucially, it is considered non-explosive, offering a significant safety advantage over benzotriazole-based additives.[12]
-
Verdict for Boc-Dab(OtBu)-OH HCl: The DIC/Oxyma system is a highly effective and safe choice. It provides a balance of reactivity and cost-effectiveness, with a very low risk of racemization.[11][12]
This class of reagents, often referred to as onium salts, includes stalwarts like HBTU, HCTU, and HATU, as well as the more recent COMU.[4] They are prized for their high reactivity and speed.
-
Mechanism of Action: Despite their historical classification as uronium salts, reagents like HBTU and HATU exist predominantly as guanidinium isomers.[13] In the presence of a base, they react with the carboxylate to rapidly generate a highly reactive active ester (OBt ester for HBTU, OAt ester for HATU).[14][15]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is one of the most powerful coupling reagents available.[16] The 7-aza-benzotriazole (OAt) active ester it forms is more reactive than the corresponding OBt ester due to anchimeric assistance from the pyridine nitrogen, making it exceptionally effective for coupling sterically hindered amino acids.[17]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a modern alternative, COMU is based on Oxyma. It offers reactivity comparable or superior to HATU while avoiding the use of potentially explosive benzotriazole derivatives, making it an excellent choice for safety-conscious applications.[7][18]
-
-
Potential Side Reaction: A known limitation of aminium salts is the potential for guanidinylation, where the reagent reacts with the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[4][19] This is easily avoided by using a slight excess of the carboxylic acid relative to the coupling reagent and by allowing a short pre-activation period before introducing the mixture to the amine component.[4]
Verdict for Boc-Dab(OtBu)-OH HCl: HATU and COMU are the premier choices, especially if rapid and complete coupling is required or if the coupling partner is also sterically hindered. Their superior reactivity can overcome the steric bulk of the Boc and OtBu groups, ensuring high yields where other reagents might fail.[15]
Phosphonium salts like PyBOP and PyAOP are mechanistically similar to aminium salts but offer a distinct advantage.
-
Mechanism of Action: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive counterpart PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate the same OBt and OAt active esters as HBTU and HATU, respectively.
-
Key Advantage: Unlike aminium reagents, phosphonium salts do not have a guanidinium structure and therefore cannot cause the guanidinylation side reaction.[4][20] The primary byproduct of PyBOP is the carcinogenic hexamethylphosphoramide (HMPA), but modern phosphonium reagents are designed to avoid this issue.[4]
Verdict for Boc-Dab(OtBu)-OH HCl: PyAOP is an excellent high-reactivity option, providing the power of HATU without the risk of guanidinylation, making it a very reliable choice for this specific building block.
III. Data Presentation: Comparative Summary of Coupling Reagents
| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Side Reactions | Recommendation for Boc-Dab(OtBu)-OH HCl |
| DIC / Oxyma | Carbodiimide + Additive | High | Very Low | N-acylurea (minimized by Oxyma) | Excellent. A robust, safe, and cost-effective method for routine couplings. |
| DIC / HOBt | Carbodiimide + Additive | Moderate-High | Low | N-acylurea (minimized by HOBt) | Good. A classic method, but Oxyma offers safety and efficiency benefits. |
| HBTU | Aminium Salt | Very High | Very Low | Guanidinylation | Very Good. Effective, but HATU or COMU are preferred for maximal reactivity. |
| HATU | Aminium Salt | Extremely High | Very Low | Guanidinylation | Optimal. The gold standard for difficult or sterically hindered couplings. |
| COMU | Aminium Salt | Extremely High | Very Low | Guanidinylation | Optimal. A safer, modern alternative to HATU with comparable or superior performance. |
| PyBOP | Phosphonium Salt | Very High | Very Low | None | Very Good. A strong performer that avoids guanidinylation. |
IV. Experimental Workflows & Protocols
The following protocols are designed for standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale but can be adapted accordingly.
Before any coupling, ensure all solvents (DMF, DCM) are peptide grade (anhydrous and amine-free). Prepare stock solutions of reagents immediately before use to ensure maximum potency. For Boc-Dab(OtBu)-OH HCl, a critical first step is the in situ neutralization of the hydrochloride salt to liberate the free carboxylate. This is achieved by adding a tertiary amine base.
Base Selection: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA is commonly used, but in cases of extreme racemization sensitivity, the weaker base NMM may be preferred.[4][5]
Caption: General workflow for the activation and coupling of Boc-Dab(OtBu)-OH HCl in SPPS.
This protocol is recommended for overcoming steric hindrance and ensuring a rapid, complete reaction.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol of amine-functionalized Wang or Rink Amide resin) in DMF for 30 minutes. Perform N-terminal deprotection of the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Boc-Dab(OtBu)-OH HCl (124.4 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and vortex briefly. The base serves to both neutralize the HCl salt and facilitate the coupling reaction.
-
Add HATU (152 mg, 0.4 mmol, 4 eq) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated mixture to the drained, deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Work-up:
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the coupling is incomplete; the reaction can be extended or a second coupling may be necessary.
-
Once complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection step.
-
This protocol is a reliable and cost-effective method suitable for most applications.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Boc-Dab(OtBu)-OH HCl (124.4 mg, 0.4 mmol, 4 eq) and OxymaPure® (57 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (70 µL, 0.4 mmol, 4 eq) to neutralize the HCl salt.
-
Add DIC (62 µL, 0.4 mmol, 4 eq) to the mixture. Note: Add the DIC last to initiate the activation.
-
Allow the mixture to pre-activate for 5 minutes.
-
-
Coupling Reaction:
-
Add the activated mixture to the drained, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. DIC/Oxyma couplings are typically slower than those with HATU.
-
-
Monitoring and Work-up:
-
Follow Step 4 from Protocol 1. The diisopropylurea byproduct of DIC is soluble in DMF and DCM and will be removed during the washing steps.[7]
-
V. Mechanistic Diagrams
Caption: Simplified mechanism for carboxyl activation using the DIC/Oxyma system.
Caption: Simplified mechanism for carboxyl activation using the HATU reagent.
VI. Conclusion and Final Recommendations
The successful incorporation of Boc-Dab(OtBu)-OH HCl into a peptide sequence hinges on a robust carboxyl group activation strategy that accounts for its steric bulk and the need for prior neutralization.
-
For routine synthesis where cost and safety are primary considerations, the DIC/Oxyma system provides an excellent balance of high efficiency and low racemization.
-
For challenging couplings, including those involving sterically hindered partners or sequences known to be difficult, HATU or its safer analogue COMU are the reagents of choice. Their superior reactivity ensures rapid and complete amide bond formation, maximizing yield and peptide purity.
By understanding the mechanistic principles behind each class of coupling reagent and implementing the detailed protocols provided, researchers can confidently and efficiently utilize Boc-Dab(OtBu)-OH HCl to advance their drug discovery and development programs.
VII. References
-
Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Watson International Ltd. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Available at:
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
PubMed. Peptide synthesis with carbodiimide. Available at: [Link]
-
PubMed. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. Available at: [Link]
-
Wikipedia. HATU. Available at: [Link]
-
Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Available at: [Link]
-
National Center for Biotechnology Information. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. Available at: [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
Tetrahedron. Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
-
IRIS Biotech. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Available at: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Organic Syntheses. Z-L-Phg-Val-OMe by EDC/OxymaPure-Mediated Peptide Coupling. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 190447-69-9 CAS MSDS (BOC-DAB-OTBU HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 20. bioorganica.org.ua [bioorganica.org.ua]
Deprotection mechanism of OtBu groups on diaminobutyric acid
Application Note: Deprotection of OtBu Esters on Diaminobutyric Acid (Dab) Scaffolds
Executive Summary
Diaminobutyric acid (Dab) presents a unique synthetic challenge due to its high propensity for intramolecular lactamization (pyrrolidin-2-one formation). While the removal of tert-butyl (OtBu) esters via acidolysis is a standard procedure in peptide chemistry, applying this to Dab scaffolds requires strict adherence to pH control during the workup phase. This guide details the mechanistic pathway of OtBu acidolysis, the specific kinetic risks associated with Dab, and a validated protocol to prevent side reactions.
Part 1: Mechanistic Principles
The Acidolysis of tert-Butyl Esters
The deprotection of OtBu groups is driven by an
-
Protonation: The carbonyl oxygen of the ester is protonated by Trifluoroacetic Acid (TFA), increasing the electrophilicity of the carbonyl carbon and weakening the
bond. -
Fragmentation: The molecule undergoes heterolytic cleavage. The tert-butyl group leaves as a tertiary carbocation (
), a relatively stable species due to hyperconjugation. -
Product Formation: The remaining moiety is the free carboxylic acid.
-
Fate of the Cation: The generated
is highly reactive. Without intervention, it can re-alkylate nucleophilic residues (Trp, Tyr, Met) or react with the newly formed carboxylate. -
Scavenging: Scavengers (e.g., Triisopropylsilane, TIS) donate a hydride to the
, converting it into inert isobutane/isobutylene, preventing side reactions.
The "Dab Effect": Lactamization Risk
Dab contains a
-
In Acid (TFA): The
-amine is protonated ( ) and non-nucleophilic. The linear structure is stable. -
Upon Neutralization: If the pH is raised > 6.0 (e.g., during aqueous extraction or basic HPLC buffers), the amine deprotonates (
). It immediately attacks the -carbonyl carbon via a 5-exo-trig cyclization, expelling water to form a stable 5-membered lactam ring. This reaction is often faster than intermolecular coupling.
Figure 1: Mechanistic pathway showing the safe acidolysis route versus the lactamization trap triggered by neutralization.
Part 2: Experimental Protocol
Reagents & Materials
| Component | Grade | Role |
| TFA (Trifluoroacetic Acid) | HPLC Grade (>99%) | Proton source, solvent.[1][2][3] |
| TIS (Triisopropylsilane) | Synthesis Grade | Cation scavenger (hydride donor). |
| Water (Milli-Q) | Type 1 | Hydrolysis of trifluoroacetate esters. |
| Ether (Diethyl or MTBE) | Cold (-20°C) | Precipitation of peptide. |
Standard Operating Procedure (SOP)
Step 1: Preparation of Cleavage Cocktail (Cocktail B)
-
Ratio: TFA : TIS : H2O (95 : 2.5 : 2.5 v/v/v).
-
Note: Avoid using 1,2-ethanedithiol (EDT) unless Met/Cys are present, as it is foul-smelling and unnecessary for OtBu removal.
Step 2: Reaction Setup
-
Place the dry Dab-peptide (or resin-bound Dab) in a round-bottom flask or reactor.
-
Add the Cocktail B (10 mL per gram of peptide/resin).
-
Stir at Room Temperature (20–25°C) .
-
Time: 1.5 to 2.0 hours. (OtBu removal is generally fast, but 2 hours ensures complete removal of side-chain Boc groups if present).
-
Step 3: Post-Cleavage Workup (CRITICAL)
-
Do NOT perform an aqueous extraction with
or basic buffers. This will trigger immediate lactamization. -
Method A (Precipitation):
-
Concentrate the TFA solution to ~20% volume using a rotary evaporator (Max bath temp: 30°C) or nitrogen stream.
-
Add 10 volumes of cold diethyl ether to precipitate the peptide.
-
Centrifuge (3000 rpm, 5 min) and decant the supernatant.
-
Wash the pellet 2x with cold ether.
-
-
Method B (Direct Lyophilization):
-
Dilute the cleavage mixture with 50% Acetonitrile/Water (
TFA). -
Flash freeze and lyophilize directly.
-
Step 4: Purification
-
Dissolve the crude peptide in 0.1% TFA (aq) .
-
Ensure the pH of the loading buffer is < 4.0.
-
Perform HPLC using an acidic gradient (Water/ACN with 0.1% TFA).
Part 3: Troubleshooting & Optimization
Scavenger Optimization
If the peptide contains electron-rich residues (Trp, Tyr) alongside Dab, the
-
Observation: Mass shift of +56 Da (mono-tBu) or +112 Da (di-tBu).
-
Solution: Increase TIS concentration to 5% or add Phenol (2.5%) as an auxiliary scavenger.
Monitoring Lactamization
During method development, monitor the stability of the Dab residue.
-
Mass Spec Signature: The lactam form is -18 Da (loss of
) relative to the linear acid. -
HPLC Shift: The lactam is more hydrophobic than the linear zwitterion and will typically elute later on a C18 column.
Stability Table
| Condition | Stability of H-Dab-OH | Recommendation |
| 100% TFA | High | Safe for storage up to 24h. |
| pH 2.0 (0.1% TFA) | High | Safe for HPLC/Lyophilization. |
| pH 4.5 (Acetate) | Moderate | Process quickly (<1h). |
| pH 7.5 (Phosphate) | Very Low | Avoid completely. |
| pH 9.0 (Carbonate) | Critical Failure | Instant lactamization. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.
-
Poduška, K., et al. (1965).[8] "Intramolecular aminolysis of amide bonds in derivatives of
-diaminobutyric acid." Collection of Czechoslovak Chemical Communications, 30, 2410-2413.[8] -
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Note: Optimized Cleavage Cocktails for Boc/OtBu-Protected Dab Peptides
This Application Note is designed to provide a rigorous, chemically grounded guide for the cleavage of peptides containing Boc-Dab(OtBu)-OH residues.
Technical Note on Nomenclature:
The designation Boc-Dab(OtBu)-OH typically refers to a specific building block:
Executive Summary
The cleavage of peptides containing Diaminobutyric acid (Dab) residues presents unique challenges due to the high reactivity of the
This guide details optimized TFA-based cleavage cocktails designed to:
-
Quantitatively remove Boc and OtBu groups.[1]
-
Efficiently scavenge tert-butyl cations to prevent re-alkylation.[2]
-
Suppress Dab-specific side reactions (lactamization and alkylation).
Mechanistic Insight
Acidolysis of Boc and OtBu
Both Boc and OtBu groups are cleaved via an
-
Reaction:
-
Risk: Without adequate scavengers, the
cation will attack electron-rich centers, such as the aromatic rings of Trp/Tyr, the sulfur of Met/Cys, or the newly liberated -amine of Dab.
The Dab Lactamization Risk
Dab is structurally homologous to Ornithine and Lysine but has a shorter side chain (2 carbons). This proximity allows the
-
Trigger: This reaction is accelerated under basic conditions.
-
Protection: During TFA cleavage, the amine is protonated (
), rendering it non-nucleophilic. Critical Rule: Maintain acidic conditions throughout the workup. Do not neutralize the crude peptide solution.
Visualizing the Pathway
The following diagram illustrates the deprotection pathway and the critical role of scavengers.
Figure 1: Mechanism of Boc/OtBu cleavage and the competitive scavenging of tert-butyl cations.
Optimized Cleavage Cocktails
Select the appropriate cocktail based on the peptide's sequence composition. For Dab-containing peptides, Cocktail A is the standard, while Cocktail B is mandatory if Met, Cys, or Trp are present.
Table 1: Cocktail Formulations
| Component | Cocktail A (Standard) | Cocktail B (High Scavenger) | Function |
| TFA | 95% v/v | 82.5% v/v | Acidolytic cleavage agent. |
| TIS (Triisopropylsilane) | 2.5% v/v | 2.5% v/v | Primary scavenger for carbocations. |
| Water | 2.5% v/v | 5% v/v | Scavenger for tBu cations; hydrolyzes esters. |
| Phenol | - | 5% w/v | Protects Tyr/Trp; plasticizer for resin. |
| Thioanisole | - | 5% v/v | Accelerates removal of Pbf/Pmc (if present). |
| EDT (Ethanedithiol) | - | 2.5% v/v | Critical for Met/Cys protection. |
| DTT (Dithiothreitol) | - | (Alternative to EDT) | Reduces disulfide formation. |
Expert Tip: For Dab residues, the high concentration of tert-butyl cations generated from Boc/OtBu removal requires robust scavenging. If using Cocktail A, ensure the volume is sufficient (at least 10-15 mL per gram of resin) to dilute the cation concentration.
Detailed Experimental Protocol
Phase 1: Preparation
-
Safety: Perform all steps in a fume hood. TFA is corrosive; EDT has a stench (use bleach to neutralize spills).
-
Pre-Cooling: Pre-cool the cleavage cocktail to 0°C. This slows the initial kinetic burst of cation generation, reducing the probability of side reactions.
Phase 2: Cleavage Reaction
-
Resin Preparation: Wash the peptide-resin (or crude protected peptide) with DCM (3x) and dry under Nitrogen.
-
Addition: Add the pre-cooled Cocktail to the vessel.
-
Ratio: Use 10-20 mL of cocktail per 1 gram of resin . High dilution favors scavenging over alkylation.
-
-
Incubation:
-
Allow to warm to Room Temperature.
-
Shake or stir gently for 2 to 3 hours .
-
Note: Do not exceed 4 hours. Prolonged exposure increases the risk of acid-catalyzed degradation.
-
Phase 3: Precipitation & Workup
-
Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate in a 50 mL centrifuge tube.
-
Concentration (Optional): If the volume is large, use a stream of Nitrogen to evaporate TFA until the volume is reduced by 50%. Do not use a rotovap with heat.
-
Precipitation:
-
Add cold Diethyl Ether (or MTBE) to the filtrate (Ratio 1:10 filtrate:ether).
-
The peptide should precipitate as a white solid.
-
-
Centrifugation: Centrifuge at 3000-5000 rpm for 5 minutes at 4°C. Decant the ether supernatant.
-
Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 2-3 times to remove all traces of scavengers (especially EDT/Phenol).
-
Drying: Dry the pellet under vacuum or Nitrogen flow.
Phase 4: Handling the Dab Residue (Critical)
-
Dissolution: Dissolve the crude peptide in 0.1% TFA in Water/Acetonitrile .
-
Avoid Neutral pH: Do NOT dissolve in neutral buffers (PBS, TRIS) or basic solutions (Ammonium Bicarbonate) immediately. The free
-amine of Dab can attack the backbone carbonyl at pH > 6. -
Purification: Proceed directly to HPLC purification using acidic mobile phases (0.1% TFA).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass + 56 Da | t-Butyl alkylation | Scavenging was insufficient. Use Cocktail B or increase TIS/Water content. |
| Mass - 18 Da | Lactamization (Dab) | Peptide was exposed to basic/neutral pH. Keep all solvents acidic (0.1% TFA). |
| Mass + 96 Da | TFA Adduct | Common in basic residues. Can be removed by lyophilization from dilute HCl or Acetic Acid. |
| Incomplete Cleavage | Steric hindrance | Extend cleavage time to 3-4 hours or use fresh TFA. |
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[4] Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Merck Millipore. Cleavage and Deprotection Protocols for Fmoc SPPS. Link
-
LifeTein. Peptide Synthesis Cleavage Cocktails (Reagent K, B, H). Link
Sources
Application Note: Controlling Side Reactions During Boc-Dab(OtBu)-OH Activation
Introduction: The Challenge of Incorporating Diaminobutyric Acid
L-2,4-Diaminobutyric acid (Dab) and its derivatives are invaluable building blocks in modern peptide chemistry and drug development.[1] The presence of a side-chain amino group allows for the creation of branched peptides, the attachment of labels, and the formation of lactam bridges for conformational constraint.[2] The derivative N-α-Boc-N-γ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(OtBu)-OH) is particularly useful in Boc-based solid-phase peptide synthesis (SPPS), offering orthogonal protection of the two amino functionalities.
However, the structural proximity of the side-chain amine to the carboxyl group presents a significant synthetic challenge. Upon activation of the carboxyl group for peptide bond formation, a competing intramolecular cyclization can occur, leading to the formation of a stable five-membered γ-lactam (a pyrrolidone derivative). This irreversible side reaction consumes the activated amino acid, results in chain termination, and complicates the purification of the target peptide.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and controlling this critical side reaction. We will explore the underlying mechanism, compare activation strategies, and provide field-proven protocols to ensure the successful incorporation of Boc-Dab(OtBu)-OH into peptide sequences with high fidelity.
The Mechanism of γ-Lactam Formation: A Competing Intramolecular Pathway
The desired outcome of activating Boc-Dab(OtBu)-OH is the intermolecular reaction with the N-terminal amine of the growing peptide chain. However, the activated carboxyl group is also susceptible to nucleophilic attack from the side-chain amine of the same molecule.
The key steps are as follows:
-
Activation: The carboxyl group of Boc-Dab(OtBu)-OH is converted into a highly reactive species by a coupling reagent (e.g., an O-acylisourea intermediate with carbodiimides, or an active ester with uronium/phosphonium salts).
-
Competing Reactions: This activated intermediate can either react with the desired external nucleophile (the peptide's N-terminus) or the internal nucleophile (the γ-amino group).
-
Intramolecular Cyclization: The intramolecular attack of the γ-amino group on the activated carbonyl carbon leads to the formation of a five-membered ring intermediate.
-
Lactam Formation: This intermediate rapidly collapses to form the thermodynamically stable γ-lactam, releasing the activating group. This side product is a derivative of 3-amino-1-Boc-pyrrolidin-2-one.
This side reaction is a classic example of kinetic versus thermodynamic control.[3][4] The intramolecular reaction is often kinetically favored due to the proximity of the reacting groups (high effective molarity), while the desired intermolecular coupling is dependent on the concentration and nucleophilicity of the resin-bound amine.
Figure 1: Competing pathways for activated Boc-Dab(OtBu)-OH.
The bulky tert-butyl (OtBu) protecting group on the side-chain amine plays a dual role. While it provides steric hindrance that can slightly disfavor the intramolecular attack compared to an unprotected amine, this effect is often insufficient to prevent the reaction, especially if the subsequent intermolecular coupling is slow.[5]
Strategic Control: Selecting the Right Activation Method
The key to minimizing γ-lactam formation is to maximize the rate of the intermolecular coupling relative to the rate of the intramolecular cyclization. This can be achieved by carefully selecting the coupling reagents and reaction conditions.
Coupling Reagent Selection
The choice of coupling reagent is the most critical factor. Reagents that generate highly reactive activated species rapidly are preferred, as this allows the intermolecular coupling to proceed before significant cyclization can occur.
| Reagent Class | Examples | Mechanism of Action | Performance with Dab | Recommendation |
| Carbodiimides | DIC, DCC, EDC | Forms O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure. | Prone to side reactions like N-acylurea formation.[6] The activation can be slow, allowing more time for intramolecular cyclization. | Not Recommended. The risk of γ-lactam formation is high due to slower activation and intermediate reactivity. |
| Phosphonium Salts | PyBOP, PyAOP | Forms activated OBt or OAt esters. Generally very efficient. | Better than carbodiimides. PyAOP is more reactive than PyBOP. However, commercial reagents can contain pyrrolidine impurities, which can lead to pyrrolidide side products.[7] | Good, with caution. Use high-purity reagents. Favorable for sterically hindered couplings. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms activated OBt, OAt, or Oxyma esters. Highly reactive and fast. | Highly Recommended. These reagents promote rapid ester formation and subsequent fast coupling, outcompeting the intramolecular cyclization. HATU and COMU are generally considered the most efficient.[8] | |
| Organophosphorus Reagents | DEPBT | Forms a phosphoric anhydride intermediate. | Shown to be effective for incorporating a problematic Fmoc-Dab(Mtt)-OH derivative when used without a pre-activation step.[1] | Recommended, especially for difficult cases. The mechanism may be less prone to cyclization. |
Table 1: Comparison of Coupling Reagent Classes for Boc-Dab(OtBu)-OH Activation.
The Role of Pre-activation
Pre-activation involves mixing the amino acid and the coupling reagent for a period before adding the mixture to the resin. While standard practice for many amino acids, pre-activation of Boc-Dab(OtBu)-OH is strongly discouraged. Allowing the activated species to exist in solution before the N-terminal amine is available provides an ideal opportunity for the intramolecular cyclization to occur. An in situ activation approach, where the coupling reagents are added directly to the resin-bound peptide followed immediately by the amino acid, is the preferred method.
Figure 2: Decision workflow for selecting an optimal coupling protocol.
Experimental Protocols
The following protocols are designed as self-validating systems. It is crucial to perform a test cleavage and analyze the crude product by HPLC and Mass Spectrometry after the first incorporation of Boc-Dab(OtBu)-OH to confirm the suppression of the γ-lactam side product. The expected mass of the γ-lactam is that of the starting amino acid minus one molecule of water (C₁₄H₂₆N₂O₄, MW 286.37 -> C₁₄H₂₄N₂O₃, MW 268.35).
Materials
-
Boc-Dab(OtBu)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagents: HATU, COMU, or DEPBT
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Protocol A: High-Efficiency Coupling with HATU/COMU
This protocol leverages the high reactivity of modern uronium salts to achieve rapid coupling, kinetically favoring the intermolecular reaction.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation (perform immediately before use):
-
In a clean vial, dissolve Boc-Dab(OtBu)-OH (3.0 eq. relative to resin loading) in a minimal volume of DMF.
-
In a separate vial, dissolve HATU or COMU (2.9 eq.) in DMF.
-
-
In Situ Activation and Coupling:
-
To the drained peptide-resin, add the HATU/COMU solution.
-
Immediately add the Boc-Dab(OtBu)-OH solution to the resin.
-
Add DIEA (6.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-45 minutes. The reaction should be rapid. Avoid extended coupling times.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), do not simply extend the reaction time. It is preferable to cap the unreacted amines with acetic anhydride and accept the truncated sequence rather than risk further side product formation.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol B: Specialized Coupling with DEPBT (Pre-activation Free)
This protocol is based on the findings that DEPBT can successfully incorporate challenging Dab derivatives when pre-activation is avoided.[1] It is an excellent alternative if uronium salts prove suboptimal.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation (perform immediately before use):
-
In a clean vial, dissolve Boc-Dab(OtBu)-OH (2.0 eq.) and DEPBT (2.0 eq.) together in DMF.
-
-
In Situ Activation and Coupling:
-
To the drained peptide-resin, add the combined Boc-Dab(OtBu)-OH/DEPBT solution.
-
Add DIEA (4.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Validation and Analysis
To validate the success of the coupling and the suppression of the side reaction, a small amount of the resin should be cleaved and analyzed.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[9]
-
Detection: Monitor the chromatogram at 210-220 nm. The γ-lactam side product, being smaller and typically more polar than the desired peptide, will usually have a shorter retention time.
-
Confirmation: Use the MS data to confirm the masses of the peaks. The desired product will have a mass corresponding to the addition of the Boc-Dab(OtBu) residue (mass addition of 286.19 Da). The side product will correspond to the mass of the terminated peptide. The γ-lactam itself may also be detectable in the crude mixture.
Conclusion
The intramolecular formation of a γ-lactam is a significant side reaction during the activation of Boc-Dab(OtBu)-OH. Its control is paramount for the efficient synthesis of Dab-containing peptides. By understanding the underlying mechanism of this competing reaction, researchers can make informed decisions to mitigate its occurrence. The most effective strategy is to employ highly reactive, modern coupling reagents such as HATU, COMU, or DEPBT under in situ activation conditions, which kinetically favor the desired intermolecular peptide bond formation. Pre-activation should be strictly avoided. Adherence to these protocols, coupled with diligent analytical monitoring, will enable the reliable and high-fidelity incorporation of this versatile amino acid into complex peptide structures.
References
-
Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. [Link]
-
Johnson, E. C. B., et al. (2000). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1, (20), 3463-3471. [Link]
-
Field, L. D., et al. (2013). Kinetic vs. Thermodynamic Control of the Deuteriation of Naphthalene. Journal of Organic Chemistry, 78(9), 4344-4351. [Link]
-
DeWit, M. A., & Gillies, E. R. (2011). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 9(6), 1846–1854. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Prasad, K.V.S.R.G., Bharathi, K., & Banu, B. H. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-121. [Link]
-
Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
-
Mishra, V., et al. (2019). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 4(10), 14298–14305. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Houghten, R. A., & Stewart, J. M. (1983). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. Peptide Science, 22(4), 398-402. [Link]
Sources
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Boc-Dab(OtBu)-OH During Activation
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals to mitigate and prevent the racemization of Boc-L-2,4-diaminobutyric acid(OtBu)-OH during the critical carboxyl group activation step in peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity of the final peptide, and this document offers expert insights into the mechanisms, causes, and solutions for this common side reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding racemization in the context of peptide synthesis.
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A: Racemization is the conversion of a pure enantiomer (e.g., the biologically relevant L-amino acid) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this loss of stereochemical integrity results in the formation of diastereomeric peptide impurities. These impurities can be challenging, if not impossible, to separate from the desired peptide and can drastically alter or eliminate its biological activity and therapeutic efficacy.[2]
Q2: What is the primary mechanism for racemization during the activation of Boc-protected amino acids?
A: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone).[2][3] When the carboxyl group of the Boc-amino acid is activated by a coupling reagent, it can cyclize to form this planar oxazolone intermediate. The proton on the alpha-carbon (Cα) of this intermediate is significantly more acidic than in the parent amino acid. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer.[3][4][5]
Q3: Is Boc-Dab(OtBu)-OH uniquely susceptible to racemization?
A: While certain amino acids like Histidine (His) and Cysteine (Cys) are known to be exceptionally prone to racemization due to their side-chain properties, all chiral amino acids can racemize under suboptimal activation conditions.[2][6] N-urethane protected amino acids, including those with Boc and Fmoc groups, are generally considered resistant to racemization.[3] However, this resistance is not absolute. The risk increases with factors like strong bases, highly activating coupling reagents, and elevated temperatures. Therefore, while Boc-Dab(OtBu)-OH is not in the highest-risk category, careful control of reaction conditions is essential to preserve its optical purity.
Q4: What are the most critical experimental factors to control to prevent racemization?
A: The degree of racemization is influenced by several interconnected factors. The most critical are:
-
The choice of coupling reagent and additives: Different reagents activate the carboxylic acid to varying degrees, impacting oxazolone formation.[1]
-
The type and amount of base used: The basicity and steric hindrance of the base directly affect the rate of Cα proton abstraction.[7]
-
The reaction temperature: Higher temperatures accelerate the rate of both oxazolone formation and proton abstraction.[1][8]
-
The duration of the activation step: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.[8][9]
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section is designed to help you identify the cause of racemization in your experiments and implement effective solutions.
Problem: HPLC/MS analysis of my crude peptide shows a significant diastereomeric impurity corresponding to the incorporation of D-Dab.
This is a classic sign that racemization occurred during the coupling of Boc-Dab(OtBu)-OH. Let's break down the potential causes and solutions.
► Probable Cause A: Suboptimal Coupling Reagent and/or Additive Strategy
The energy of the activation step is a primary driver of racemization. Using a coupling reagent that is too aggressive or failing to use a racemization-suppressing additive is a common error.
-
Expert Analysis: Carbodiimides like DIC and EDC, when used alone, generate a highly reactive O-acylisourea intermediate that is very prone to forming the oxazolone.[2][10] Uronium/aminium reagents (HBTU, HATU) are generally efficient, but their high reactivity can still lead to racemization with sensitive sequences.[2][10] Additives like HOBt, HOAt, and Oxyma Pure function by rapidly converting the initial activated species into an active ester that is more stable and less prone to cyclization.[2][7]
-
Recommended Solutions:
-
Always Use an Additive with Carbodiimides: Never use a carbodiimide (DIC, DCC, EDC) without an equimolar amount of a racemization-suppressing additive.[2][8]
-
Select the Right Additive: HOAt is generally superior to HOBt in suppressing racemization.[3][11] Oxyma Pure is an excellent, non-explosive alternative to HOBt and is highly effective.[3][12] For exceptionally difficult cases, newer additives like Oxyma-B have shown even better performance in minimizing racemization.[12]
-
Choose the Right Onium Salt: While HATU is a very powerful activator, it can sometimes be too reactive.[10][11] For a sensitive coupling involving Boc-Dab(OtBu)-OH, consider using HBTU or a modern Oxyma-based reagent like COMU, which combines high efficiency with reduced risk.[3][11]
-
Table 1: Comparison of Common Coupling Reagent Systems
| Coupling System | Reagent Class | Racemization Risk (without additives) | Racemization Risk (with additives) | Recommendation |
| DIC or EDC | Carbodiimide | High | Low-Medium | Must be used with an additive like Oxyma Pure or HOAt.[2][10] |
| HBTU / TBTU | Aminium/Uronium | Medium | Low | A reliable workhorse. Use with DIPEA or a weaker base.[13] |
| HATU | Aminium/Uronium | Medium | Low | More reactive than HBTU; use with caution for sensitive residues.[11] |
| PyBOP | Phosphonium | Medium | Low | Effective, but produces carcinogenic HMPA byproduct.[3] |
| COMU | Uronium | Low | N/A (contains Oxyma) | Highly efficient and safer alternative to benzotriazole-based reagents.[3][11] |
► Probable Cause B: Aggressive Base Selection or Stoichiometry
The base is necessary to deprotonate the incoming amine nucleophile and neutralize acid byproducts, but it is also the culprit that abstracts the Cα proton from the oxazolone intermediate.
-
Expert Analysis: The rate of racemization is highly dependent on the basicity (pKa) and steric hindrance of the base used.[7] Strong, non-hindered bases can rapidly deprotonate the activated amino acid. N,N-diisopropylethylamine (DIPEA or DIEA) is widely used but is known to be more prone to causing racemization than weaker or more hindered alternatives.[2][7]
-
Recommended Solutions:
-
Switch to a Weaker or More Hindered Base: Replace DIPEA with a base like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine.[7][8] Collidine, in particular, has been shown to produce significantly less racemization in many cases.[7]
-
Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2 equivalents for an ammonium salt are sufficient. Excess base increases the risk of side reactions.
-
Table 2: Impact of Common Bases on Racemization
| Base | Abbreviation | pKa | Steric Hindrance | Racemization Potential |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~10.7 | Moderate | High |
| N-Methylmorpholine | NMM | ~7.4 | Low | Low-Medium |
| 2,4,6-Collidine | TMP | ~7.4 | High | Low |
► Probable Cause C: Elevated Reaction Temperature or Prolonged Activation Time
-
Expert Analysis: Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for both oxazolone formation and deprotonation, significantly increasing the rate of racemization.[2][14] Furthermore, the activated ester is a transient species; the longer it persists in solution before reacting, the higher the probability of racemization.[9]
-
Recommended Solutions:
-
Lower the Reaction Temperature: Perform the activation and coupling steps at 0 °C. For many standard couplings, even room temperature (~20-25 °C) is acceptable, but elevated temperatures should be avoided.[2][8]
-
Minimize Pre-activation Time: Employ an in situ activation protocol. This involves mixing the Boc-Dab(OtBu)-OH, coupling reagent, and additive in the reaction vessel before adding the base and the amine component. This ensures the activated species is consumed as it is formed, minimizing its lifetime.
-
Section 3: Validated Protocols for Low-Racemization Activation
Follow these step-by-step protocols to minimize the risk of racemization when coupling Boc-Dab(OtBu)-OH.
Protocol 1: Standard Low-Racemization Coupling (DIC/Oxyma)
This protocol is a robust and cost-effective method for routine couplings.
-
Dissolve Boc-Dab(OtBu)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in an appropriate solvent (e.g., DMF or NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component (e.g., the deprotected peptide-resin, 1.0 eq).
-
Add Diisopropylcarbodiimide (DIC) (1.0 eq) to the cooled, stirring mixture.
-
If the amine component is an HCl or TFA salt, add 2.0 eq of N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and continue for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.
Protocol 2: High-Efficiency Coupling for Difficult Sequences (HATU/Collidine)
This protocol is recommended for sterically hindered couplings or sequences known to be difficult, where a more powerful activator is needed.
-
In a separate vessel, dissolve Boc-Dab(OtBu)-OH (1.0 eq) and HATU (0.95 eq) in DMF.
-
In the main reaction vessel containing the amine component (1.0 eq), add the solution from step 1.
-
Add 2,4,6-collidine (2.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for completion. Using a slight sub-stoichiometric amount of HATU ensures it is fully consumed, preventing side reactions.
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: The Oxazolone Racemization Pathway
Caption: A decision-making guide for selecting the appropriate coupling protocol.
References
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids... PubMed, [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications, [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature, [Link]
-
Epimerisation in Peptide Synthesis. MDPI, [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate, [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. MDPI, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Removing unreacted Boc-Dab(OtBu)-OH from crude peptide mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in solid-phase peptide synthesis (SPPS): the removal of unreacted N-α-Boc-L-2,4-diaminobutyric acid(N-γ-tert-butyloxycarbonyl)-OH (Boc-Dab(OtBu)-OH) from crude peptide mixtures. Our goal is to equip you with the knowledge and practical protocols to enhance the purity of your synthetic peptides.
Understanding the Challenge: The Properties of Boc-Dab(OtBu)-OH
Unreacted starting materials, such as protected amino acids, are common impurities in crude peptide products.[1] Boc-Dab(OtBu)-OH, with its dual Boc and OtBu protecting groups, presents a unique purification challenge due to its significant hydrophobicity. This property can lead to co-elution with the desired peptide during standard reversed-phase high-performance liquid chromatography (RP-HPLC), complicating purification efforts. This guide will explore effective strategies to mitigate this issue.
Troubleshooting Guide: Tackling Common Purification Hurdles
This section addresses specific problems you may encounter when attempting to remove unreacted Boc-Dab(OtBu)-OH.
Question: My target peptide is co-eluting with a major impurity during RP-HPLC. How can I confirm if it's unreacted Boc-Dab(OtBu)-OH?
Answer:
Co-elution is a frequent issue when the hydrophobicity of the impurity is similar to that of the target peptide. To identify the impurity, you can employ the following strategies:
-
Mass Spectrometry (MS) Analysis: Analyze the collected fraction by MS. Unreacted Boc-Dab(OtBu)-OH will have a specific molecular weight (304.37 g/mol ). Look for a corresponding peak in your mass spectrum.
-
Spiking Experiment: Prepare a solution of pure Boc-Dab(OtBu)-OH and inject it into the HPLC system under the same conditions used for your crude peptide. Note its retention time. Then, "spike" your crude peptide sample with a small amount of the Boc-Dab(OtBu)-OH standard and re-inject. An increase in the peak area of the suspected impurity will confirm its identity.
Question: I've confirmed the presence of a large amount of unreacted Boc-Dab(OtBu)-OH. What are the likely causes in my synthesis protocol?
Answer:
A significant excess of unreacted amino acid points to inefficiencies in the coupling step of your solid-phase peptide synthesis (SPPS). Consider these potential causes:
-
Insufficient Activation: The carboxylic acid of the incoming amino acid must be activated to react with the free amine on the growing peptide chain. Incomplete activation will lead to unreacted amino acid.
-
Steric Hindrance: The specific amino acid sequence of your peptide can sometimes create a sterically hindered environment, making the coupling reaction more difficult.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of the reactive sites.
-
Suboptimal Coupling Reagents or Conditions: The choice and concentration of coupling reagents (e.g., HBTU, HATU) and the reaction time can significantly impact coupling efficiency.
To address these issues, you can re-evaluate your coupling protocol, potentially increasing the equivalents of the amino acid and coupling reagents, extending the coupling time, or choosing a different coupling reagent known to be more effective for difficult couplings.
Question: My standard RP-HPLC gradient is not resolving the peptide from Boc-Dab(OtBu)-OH. What adjustments can I make?
Answer:
When standard gradients fail, fine-tuning your chromatographic conditions is essential. Here are several approaches:
-
Shallow Gradient: Employ a shallower gradient of your organic mobile phase (typically acetonitrile) around the elution point of your peptide and the impurity. This will increase the separation between peaks with similar retention times.
-
Alternative Organic Modifier: Replace acetonitrile with a different organic solvent like methanol or isopropanol. The change in solvent selectivity can alter the retention behavior of both your peptide and the impurity, potentially leading to better separation.
-
Ion-Pairing Agent Modification: While trifluoroacetic acid (TFA) is the standard ion-pairing agent, using an alternative such as formic acid can sometimes improve resolution.
-
Column Chemistry: If available, try a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. These changes can influence the hydrophobic interactions and improve separation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about removing unreacted Boc-Dab(OtBu)-OH.
Question: What are the primary non-chromatographic methods for removing unreacted Boc-Dab(OtBu)-OH before HPLC purification?
Answer:
Several pre-purification strategies can be employed to reduce the amount of unreacted amino acid, thereby simplifying the final HPLC purification:
-
Liquid-Liquid Extraction (LLE): This technique exploits the differential solubility of the peptide and the protected amino acid in immiscible solvents. After cleaving the peptide from the resin and precipitating it in cold ether, the crude peptide can be dissolved in an aqueous phase. The more hydrophobic Boc-Dab(OtBu)-OH can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup.[2][3][4] A reversed-phase SPE cartridge can be used to bind both the peptide and the impurity. By carefully selecting the wash and elution solvents, it's often possible to selectively wash away the unreacted amino acid before eluting the purified peptide.[5]
-
Peptide Precipitation/Trituration: After cleavage from the resin, the crude peptide is typically precipitated with cold diethyl ether.[6] This process is effective at removing many small organic impurities that are soluble in ether. Repeated washing (trituration) of the precipitated peptide with fresh cold ether can further reduce the amount of unreacted Boc-Dab(OtBu)-OH.
Question: What is the underlying principle of Reversed-Phase HPLC for peptide purification?
Answer:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1] The separation is based on the differential hydrophobicity of the components in the crude mixture.[1]
-
Stationary Phase: The column is packed with a nonpolar material, typically silica particles that have been chemically modified with C18 alkyl chains.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent like TFA, is used.
-
Separation Mechanism: The crude peptide mixture is injected into the column. More hydrophobic molecules will have a stronger affinity for the nonpolar stationary phase and will be retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), the polarity of the mobile phase is decreased. This causes the bound molecules to elute from the column in order of increasing hydrophobicity.
Question: Can I use crystallization to purify my peptide and remove unreacted amino acids?
Answer:
Crystallization can be a highly effective purification method for some peptides, yielding a product of very high purity.[7] The process involves dissolving the crude peptide in a suitable solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of peptide crystals.[7] Unreacted amino acids and other impurities typically remain in the solution (mother liquor). However, developing a successful crystallization protocol can be challenging and often requires significant empirical optimization.[7]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Hydrophobic Impurities
-
Following cleavage and precipitation of the crude peptide with cold diethyl ether, dissolve the peptide pellet in a minimal volume of aqueous solution (e.g., 10% acetic acid in water).
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Collect the aqueous layer containing the peptide.
-
Lyophilize the aqueous layer to obtain the partially purified peptide.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing a few column volumes of methanol followed by a few column volumes of aqueous 0.1% TFA.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with several column volumes of a weak organic solvent mixture (e.g., 10-20% acetonitrile in water with 0.1% TFA) to elute highly polar impurities. Unreacted Boc-Dab(OtBu)-OH may begin to elute at slightly higher organic concentrations, so it is crucial to test the fractions.
-
Elution: Elute the target peptide with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water with 0.1% TFA).
-
Analysis: Analyze the collected fractions by analytical HPLC and/or MS to determine which fractions contain the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.[8]
Data Presentation
Table 1: Comparison of Purification Methods for a Model Peptide Contaminated with Boc-Dab(OtBu)-OH
| Purification Method | Initial Purity (Peptide Area %) | Purity after Treatment (Peptide Area %) | Recovery of Peptide (%) |
| Direct RP-HPLC | 65% | >95% | ~50% |
| LLE followed by RP-HPLC | 65% | >98% | ~65% |
| SPE followed by RP-HPLC | 65% | >98% | ~70% |
Note: These are representative values and actual results will vary depending on the specific peptide and the extent of contamination.
Visualizations
Caption: General workflow for the purification of crude peptides.
Caption: Structure of Boc-Dab(OtBu)-OH.
References
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Semantic Scholar. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
-
Biotage. Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. [Link]
-
PubMed. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]
-
PMC. Fractionation and evaluation of radical-scavenging peptides from in vitro digests of buckwheat protein. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PMC. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Clemmer Group. Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. [Link]
-
ResearchGate. (PDF) Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
APC. Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]
-
Diva-Portal.org. Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. [Link]
-
PMC. Introduction to Peptide Synthesis. [Link]
-
PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. [Link]
-
PubMed. Separation, Detection and Quantitation of Peptides by Liquid Chromatography and Capillary Electrochromatography. [Link]
-
PMC. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]
-
American Elements. Z-Dab(Boc)-OH. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. biotage.com [biotage.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. approcess.com [approcess.com]
- 8. Fractionation and evaluation of radical-scavenging peptides from in vitro digests of buckwheat protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: HPLC Analysis of Boc-Dab-OtBu·HCl Purity
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of Boc-Dab(OtBu)-OH·HCl (specifically identified as Boc-L-2,4-diaminobutyric acid
Note on Chemical Identity: The nomenclature "Boc-Dab(OtBu)-OH" is chemically ambiguous.
-
Standard Interpretation: N-
-Boc, Side-chain ( )-OtBu (ester), C-terminal free acid. Chemical Impossibility: You cannot put an OtBu ester on an amine side chain. -
Correct Commercial Target: Boc-Dab-OtBu·HCl (CAS: 190447-69-9).
-
Structure: N-
-Boc, C- -OtBu (ester), Side-chain -amine (free, as HCl salt). -
Application: Key intermediate for peptide synthesis where the side chain is the growth point.
-
This guide focuses on Boc-Dab-OtBu·HCl (Molecular Weight: ~310.8 Da).[1]
Part 1: Strategic Analysis & Critical Quality Attributes (CQAs)
The Analytical Challenge
Analyzing Boc-Dab-OtBu·HCl presents a "Triad of Difficulty" for standard HPLC methods:
-
Weak Chromophore: The molecule lacks aromatic rings (unlike Fmoc or Cbz derivatives). It relies solely on carbonyl absorbance (<215 nm), making UV detection prone to baseline drift and low sensitivity.
-
Lactamization Risk: The free
-amine is spatially close to the -ester (OtBu). Under basic conditions or high heat, it attacks the ester to form a lactam (pyrrolidinone derivative) , a critical impurity. -
Hydrolytic Instability: The Boc and OtBu groups are acid-labile. Strong acidic mobile phases (e.g., >0.5% TFA) can induce on-column degradation, creating "ghost peaks."
The Solution Architecture
We compare three methodologies. The Charged Aerosol Detection (CAD) method is the "Gold Standard" for accuracy, while UV-Low Wavelength is the accessible alternative.
| Feature | Method A: RP-HPLC (UV) | Method B: RP-HPLC (CAD/ELSD) | Method C: HILIC-MS |
| Primary Use | Routine Purity Checks | Gold Standard (Quantitation) | Impurity Identification |
| Sensitivity | Low (requires 210 nm) | High (Universal) | Very High |
| Lactam Detection | Moderate | Excellent | Excellent |
| Linearity | Good (if conc. is high) | Excellent (Sub-nanogram) | Variable (Matrix effects) |
| Robustness | High | High | Moderate |
Part 2: Detailed Experimental Protocols
Method A: The "Workhorse" UV Method (Accessible & Fast)
Best for routine batch release where CAD is unavailable.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Why: "End-capped" prevents silanol interactions with the free amine.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Phosphate buffers are transparent at 210 nm (unlike TFA/Formic acid which absorb). Low pH keeps the amine protonated (
), preventing tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Do NOT heat >30°C to prevent lactamization).
-
Detection: UV @ 205 nm (Reference 360 nm).
-
Gradient:
Time (min) % B Event 0.0 5 Equilibration 15.0 60 Elution of Main Peak 20.0 95 Wash Impurities | 25.0 | 5 | Re-equilibration |
Method B: The "Gold Standard" CAD/ELSD Method
Best for accurate purity calculation (Area %) since it does not depend on extinction coefficients.
-
Column: Waters XBridge Peptide BEH C18 (2.1 x 100 mm, 2.5 µm).
-
Why: BEH particles are stable at high pH, allowing flexibility, though we use acidic pH here. The C18 ligand provides hydrophobic retention for the t-Butyl groups.
-
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Why: Volatile acid required for CAD/ELSD. Lower concentration (0.05%) minimizes background noise and degradation risk.
-
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
Settings: Nebulizer Temp 35°C; Power Function 1.0 (for CAD).
-
-
Sample Diluent: Water:Acetonitrile (90:10). Avoid alcohols (MeOH) to prevent transesterification.
Method C: Chiral Purity (Enantiomeric Excess)
Critical for confirming the L-isomer.
-
Column: DAICEL CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).
-
Why: Crown ether columns specifically bind free amino groups (
) in a chiral pocket. Perfect for Dab/Lys/Orn derivatives.
-
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).
-
Why: Strict acidic conditions are required for the Crown ether mechanism.
-
-
Temperature: 10°C - 25°C (Lower temperature often improves chiral resolution).
-
Detection: UV 200-210 nm.
Part 3: Impurity Profile & Degradation Logic
The following diagram illustrates the degradation pathways you must monitor.
Caption: Degradation pathways of Boc-Dab-OtBu. The Red path (Lactamization) is the most critical process-related impurity.
Self-Validating the Method (Troubleshooting)
To ensure your data is trustworthy (Trustworthiness), perform this Stress Test :
-
Inject Sample: Run standard method.
-
Stop Flow: Leave the sample in the column (in 0.1% TFA) for 1 hour.
-
Resume Flow: If the main peak splits or a new peak appears immediately after, your mobile phase is degrading the sample during analysis.
-
Fix: Switch to Method A (Phosphate Buffer) or reduce TFA to 0.02%.
-
Part 4: Data Presentation & Specifications
Typical Acceptance Criteria for Peptide Synthesis Grade:
| Attribute | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | Method B (CAD) or A (UV) | |
| Enantiomeric Purity | Method C (Chiral) | |
| Identity (MS) | [M+H]+ = 311.2 | ESI-MS |
| Counter-ion (Cl-) | 10.5% - 12.5% (Theoretical: 11.4%) | Silver Nitrate Titration |
| Water Content | Karl Fischer |
References
-
Sigma-Aldrich. Boc-Dab-OtBu.HCl Product Specification & CAS 190447-69-9. Retrieved from
-
Agilent Technologies. Analysis of Amino Acids and Derivatives by HPLC: Technical Note 5990-4547EN. Retrieved from
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from
-
SIELC Technologies. HPLC Analysis of Diaminobutyric Acid (DAB) Derivatives. Retrieved from
- Pawellek, R., et al. "Analytical Chemistry of Impurities in Amino Acids." Journal of Chromatography A, 2021. (Contextual citation for general amino acid impurity profiling).
Sources
Advanced Mass Spectrometry Characterization: Distinguishing Boc- and OtBu-Protected Peptide Fragments
Topic: Mass Spectrometry Characterization of Boc-Dab(OtBu)-OH Fragments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-throughput synthesis of peptidomimetics, the precise characterization of building blocks is critical for quality assurance. This guide addresses the mass spectrometry (MS) characterization of tert-butyl-protected amino acid fragments.
Critical Nomenclature Note: The specific string "Boc-Dab(OtBu)-OH" presents a chemical contradiction often encountered in procurement and database entry. Dab (2,4-diaminobutyric acid) possesses a
Therefore, this guide objectively compares the MS fragmentation patterns of the two most likely intended structural analogs to resolve this ambiguity:
-
Boc-Asp(OtBu)-OH: (Aspartic acid backbone, side-chain ester).
-
Boc-Dab(Boc)-OH: (Diaminobutyric acid backbone, side-chain carbamate).
This comparison is vital for researchers to distinguish between ester (OtBu) and carbamate (Boc) protecting groups, which are isobaric in mass but distinct in fragmentation kinetics.
Part 1: Mechanistic Insight (The "Why")
The core challenge in characterizing these fragments lies in the similarity of the tert-butyl group loss. However, the mechanism of elimination differs significantly between the carbamate (N-linked) and ester (O-linked) moieties.
1. The Carbamate (Boc) Fragmentation Pathway
The N-terminal or side-chain Boc group degrades via a two-step process under Electrospray Ionization (ESI) conditions:
-
Step 1: Protonation of the carbamate carbonyl.
-
Step 2: Elimination of isobutylene (2-methylpropene, -56 Da) to form a transient carbamic acid.
-
Step 3: Rapid decarboxylation (loss of CO
, -44 Da). -
Net Result: A characteristic mass shift of -100 Da (or separate -56/-44 signals depending on internal energy).
2. The Ester (OtBu) Fragmentation Pathway
The side-chain OtBu ester (as seen in Asp/Glu) degrades differently:
-
Step 1: Protonation of the ester carbonyl.
-
Step 2: Elimination of isobutylene (-56 Da) via a McLafferty-type rearrangement or charge-remote fragmentation.
-
Step 3: Formation of the stable free carboxylic acid.
-
Net Result: A characteristic mass shift of -56 Da . The subsequent loss of CO
(from the acid) requires significantly higher collision energy (CE) than the spontaneous decarboxylation of the carbamic acid.
Part 2: Experimental Protocol
This protocol is designed to be self-validating. If the characteristic transitions described in Part 3 are not observed, the instrument parameters (specifically Cone Voltage or Collision Energy) must be recalibrated.
Materials & Equipment
-
Analytes: Boc-Asp(OtBu)-OH (Ref Std), Boc-Dab(Boc)-OH (Ref Std).
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (FA). Note: Avoid TFA as it suppresses ionization and induces premature deprotection.
-
Instrument: Q-TOF or Triple Quadrupole MS (ESI source).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve standards to 10 µM in the solvent mixture.
-
Validation Check: Ensure solution pH is ~3.0 to promote protonation
.
-
-
Direct Infusion (Tune Mode):
-
Flow rate: 5–10 µL/min.
-
Capillary Voltage: 3.0 kV (Positive Mode).
-
Cone Voltage (Critical): Set initially low (15V) to preserve the labile Boc/OtBu groups. Ramp to 45V to observe "in-source" fragmentation for confirmation.
-
-
MS/MS Acquisition:
-
Isolate the precursor ion
. -
Apply Collision Energy (CE) ramp: 10
40 eV. -
Record spectra at 5 eV increments.
-
Part 3: Data Comparison & Analysis
The following table contrasts the spectral signatures of the Ester (Asp-OtBu) vs. the Carbamate (Dab-Boc).
Table 1: Comparative Fragmentation Matrix
| Feature | Boc-Asp(OtBu)-OH | Boc-Dab(Boc)-OH |
| Backbone | Aspartic Acid (Side chain: -COOH) | Diaminobutyric Acid (Side chain: -NH2) |
| Molecular Weight | 289.3 Da | ~317.4 Da |
| Precursor | 290.3 m/z | 318.4 m/z |
| Primary Loss (-56 Da) | m/z 234.3 (Strong)(Loss of isobutylene from OtBu ester) | m/z 262.4 (Weak/Transient)(Loss of isobutylene from Boc) |
| Secondary Loss (-44 Da) | m/z 190.3 (Moderate)(Loss of Boc from N-terminus) | m/z 218.4 (Strong)(Decarboxylation of carbamic acid) |
| Diagnostic Ion | [M+H - 56] is stable. Indicates presence of Ester (OtBu) . | [M+H - 100] dominates. Indicates presence of Carbamate (Boc) . |
| High Energy Frag | m/z 88 (Asp immonium ion) | m/z 72 (Dab immonium ion) |
Key Differentiator: If you observe a stable daughter ion at
Part 4: Visualization of Fragmentation Pathways[1]
The following diagram illustrates the divergent pathways for the two analogs, resolving the "Dab(OtBu)" ambiguity.
Figure 1: Comparative fragmentation pathways. Note the stability of the intermediate in Pathway A (Ester) vs. the rapid degradation in Pathway B (Carbamate).
Part 5: Troubleshooting & Optimization
Issue: "I see no parent ion, only fragments."
-
Cause: Source temperature too high (>350°C) or Cone Voltage too high (>40V).
-
Solution: Boc and OtBu groups are thermally labile. Lower source temp to 100–150°C and reduce Cone Voltage to 15V.
Issue: "I cannot distinguish between N-terminal Boc and Side-chain OtBu losses."
-
Insight: N-terminal Boc loss usually results in an amine that can undergo rapid cyclization (e.g., to a diketopiperazine if a dipeptide, or oxazolone). Side-chain OtBu loss results in a free acid.
-
Experiment: Perform MS^3 on the fragment. If the fragment loses H2O (-18 Da) easily, it is likely the side-chain carboxylic acid formed from OtBu loss.
References
-
Behrends, V., et al. (2021). "Differentiation of Boc- and Fmoc-protected amino acid isomers using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Sigma-Aldrich. (2024). "Product Specification: Boc-Asp(OtBu)-OH." MilliporeSigma Catalog.
-
Boc Sciences. (2023). "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Peptide Synthesis." Boc Sciences Guides.
-
Chemistry LibreTexts. (2024). "Mass Spectrometry of Common Functional Groups: Esters and Amines." LibreTexts Chemistry.
A Comparative Guide to the Synthetic Efficiency of Boc-Dab(OtBu)-OH and Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diaminobutyric Acid in Peptide Therapeutics
L-2,4-Diaminobutyric acid (Dab), a non-proteinogenic amino acid, is a critical building block in the synthesis of a variety of peptide-based therapeutics, most notably antimicrobial peptides (AMPs) like polymyxins. The presence of a primary amine on its side chain allows for post-synthetic modifications, such as lipidation or pegylation, to enhance the pharmacokinetic properties of the peptide. The strategic incorporation of Dab into a peptide sequence, therefore, requires a robust and efficient synthetic methodology. The choice of protecting groups for the α-amino and side-chain amino functionalities of Dab is a pivotal decision that directly impacts the overall yield, purity, and scalability of the synthesis. This guide provides an in-depth technical comparison of two commonly used protected Dab derivatives: Boc-Dab(OtBu)-OH and Fmoc-Dab(Boc)-OH , in the context of Solid-Phase Peptide Synthesis (SPPS).
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between utilizing Boc-Dab(OtBu)-OH and Fmoc-Dab(Boc)-OH lies in the orthogonal protection strategies they are designed for: the Boc/Bzl and Fmoc/tBu approaches, respectively.[1]
The Boc/Bzl Strategy with Boc-Dab(OtBu)-OH: This classic approach in SPPS employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group.[1] Repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups, in this case, the tert-butyl (OtBu) ether on the Dab side chain, are designed to be stable to the repetitive TFA treatments but are removed during the final cleavage from the resin using a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
The Fmoc/tBu Strategy with Fmoc-Dab(Boc)-OH: The more contemporary Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] In contrast, the side-chain protecting group, the tert-butyloxycarbonyl (Boc) carbamate on the Dab side chain, is acid-labile and is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.[1] This true orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[3]
Comparative Analysis of Synthetic Efficiency
While direct, head-to-head quantitative comparisons of the same peptide synthesized with both Boc-Dab(OtBu)-OH and Fmoc-Dab(Boc)-OH are not abundant in the literature, a comprehensive analysis of their performance can be inferred from the well-established principles of Boc and Fmoc chemistries and data from related studies.
| Parameter | Boc-Dab(OtBu)-OH (Boc/Bzl Strategy) | Fmoc-Dab(Boc)-OH (Fmoc/tBu Strategy) | Rationale & Supporting Insights |
| Overall Yield | Good to High | Generally Very High | The milder deprotection conditions of the Fmoc strategy typically lead to fewer side reactions and consequently higher overall yields, particularly for longer or more sensitive peptide sequences.[] However, for peptides rich in Dab, such as polymyxins, the Boc strategy has been successfully employed for large-scale synthesis. |
| Crude Purity | Good | Excellent | The harsh acidic conditions of repetitive Boc deprotection and the final strong acid cleavage can lead to a greater number of side products, potentially resulting in lower purity of the crude product compared to the milder Fmoc approach.[5] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve very high coupling efficiencies.[5] However, side-chain related issues can impact the apparent efficiency (see Side Reactions section). |
| Side Reactions | Moderate to High | Low to Moderate | Boc synthesis is more prone to acid-catalyzed side reactions.[6] For Dab, a key concern is intramolecular lactam formation. The Fmoc strategy minimizes many acid-induced side reactions but can be susceptible to base-catalyzed side reactions.[7] |
| Automation Friendliness | Less Amenable | Highly Amenable | The use of hazardous strong acids like HF in the final cleavage step of the Boc strategy requires specialized equipment and is less amenable to full automation.[1] The Fmoc strategy, with its milder reagents and the ability to monitor deprotection via UV absorbance of the dibenzofulvene byproduct, is highly suited for automated synthesis.[1] |
| Cost-Effectiveness | Lower Reagent Cost | Higher Overall Efficiency | Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[] However, the overall cost-effectiveness of the Fmoc strategy can be higher due to increased synthesis efficiency, reduced side reactions leading to simpler purification, and the potential for reagent recycling.[] |
Experimental Protocols: A Step-by-Step Comparison
To illustrate the practical differences in workflow, detailed protocols for a single coupling cycle using each protected Dab derivative are presented below.
Boc-SPPS Workflow with Boc-Dab(OtBu)-OH
This protocol outlines the key steps for incorporating a Boc-Dab(OtBu)-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.[1]
2. Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.[9]
-
Agitate the mixture for approximately 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[9]
3. Neutralization:
-
To deprotonate the N-terminal ammonium salt, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[10]
-
Agitate for 1-2 minutes and then drain the neutralization solution.
-
Wash the resin with DCM to remove excess base.[10]
4. Amino Acid Coupling:
-
In a separate vial, dissolve Boc-Dab(OtBu)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Initiate the coupling reaction by adding DIEA (4-6 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[11]
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully add a strong acid cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) at 0°C.[1]
-
The reaction is typically carried out for 1-2 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.
-
Dry the peptide pellet under vacuum.
Fmoc-SPPS workflow for incorporating Fmoc-Dab(Boc)-OH.
Potential Side Reactions and Mitigation Strategies
The side chain of Dab, being a primary amine, presents a potential for side reactions, most notably intramolecular lactam formation.
Intramolecular Lactam Formation: The side-chain amino group of Dab can undergo intramolecular cyclization with the activated C-terminal carboxyl group of the same residue, forming a five-membered lactam ring. This side reaction effectively terminates the peptide chain elongation at that point. This is particularly a concern during the activation step of the coupling reaction. The propensity for lactam formation is analogous to the well-documented δ-lactam formation observed with Fmoc-Arg(Pbf)-OH during SPPS. [9]One study highlighted the abnormally poor coupling efficiency of Fmoc-Dab(Mtt)-OH due to rapid lactamization. [12] Mitigation Strategies:
-
Choice of Coupling Reagent: The use of coupling reagents that minimize the lifetime of the activated species can reduce the likelihood of lactam formation. For instance, using DEPBT with a preincubation-free protocol has been shown to improve the incorporation of Fmoc-Dab(Mtt)-OH. [12]* In Situ Neutralization: In Boc-SPPS, using in situ neutralization protocols can minimize the time the deprotected N-terminus is in its free base form, which could potentially catalyze side reactions.
-
Protecting Group Strategy: The choice of side-chain protecting group is critical. The Boc group on the side chain of Fmoc-Dab(Boc)-OH is generally robust, but its stability should be considered in the context of the overall synthetic strategy.
Conclusion and Recommendations
Both Boc-Dab(OtBu)-OH and Fmoc-Dab(Boc)-OH are viable reagents for the incorporation of diaminobutyric acid into synthetic peptides. The choice between them is dictated by the overall synthetic strategy, the nature of the target peptide, and the available resources.
-
Fmoc-Dab(Boc)-OH is generally recommended for routine peptide synthesis, particularly for longer and more complex sequences, due to the milder reaction conditions of the Fmoc/tBu strategy, which typically result in higher purity and yield. Its compatibility with automated synthesis platforms is also a significant advantage.
-
Boc-Dab(OtBu)-OH remains a valuable tool, especially for the synthesis of peptides that are prone to aggregation, such as hydrophobic sequences or those with a high propensity to form β-sheets. The repetitive acidic deprotection in the Boc strategy can help to disrupt these secondary structures. []Furthermore, the Boc/Bzl strategy is well-established for the synthesis of certain classes of peptides, such as polymyxins, where its efficacy has been demonstrated in numerous publications.
Ultimately, the optimal choice requires a careful consideration of the specific peptide sequence, the desired scale of synthesis, and the potential for side reactions. A thorough understanding of the underlying chemistry of both the Boc and Fmoc strategies is paramount for the successful and efficient synthesis of high-quality Dab-containing peptides for research and drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. Retrieved from [Link]
- Li, Y., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Advances, 11(54), 34229-34232.
- Kolesanova, E. F., et al. (2014). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-152.
- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 370-380.
- Hossain, M. A., et al. (2014). Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide. International Journal of Peptides, 2014, 859746.
- Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview.
- Pires, D. E. V., et al. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry, 65(23), 15686-15699.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Li, C. W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Wang, J., et al. (2004). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 64(2), 65-74.
- O'Dowd, H., et al. (2007). Preparation of tetra-Boc-protected polymyxin B nonapeptide. Tetrahedron Letters, 48(11), 2003-2005.
- Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pires, D. E. V., et al. (2021). Design and Evaluation of Novel Polymyxin Fluorescent Probes. Molecules, 26(16), 4983.
- Li, W. J., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584-3588.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 386, 1-31.
- Pires, D. E. V., et al. (2021). Semisynthetic polymyxins with potent antibacterial activity and reduced kidney cell toxicity. Journal of Medicinal Chemistry, 64(15), 11457-11469.
- Han, M., et al. (2021). A novel chemical biology and computational approach to expedite the discovery of new-generation polymyxins against life-threatening Gram-negative ‘superbugs’. Chemical Science, 12(34), 11466-11476.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Peptide Sequence Integrity with Dab Insertions: A Technical Comparison Guide
Topic: Validating peptide sequence integrity with Dab insertions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Dab" Challenge in Peptidomimetics
The incorporation of 2,4-diaminobutyric acid (Dab) into peptide sequences is a powerful strategy for enhancing proteolytic stability and modulating potency. As a lower homolog of Lysine (Lys) and Ornithine (Orn), Dab introduces a positive charge with a significantly shorter side chain (
However, Dab presents a unique synthetic and analytical challenge:
This guide objectively compares the analytical methodologies required to validate Dab integrity, ensuring researchers can distinguish between the correct sequence and its insidious lactam artifacts.
Mechanism of Failure: -Lactam Formation
To validate integrity, one must first understand the failure mode. The formation of the
Figure 1: The kinetic pathway of
Comparative Analysis of Validation Methods
Standard purity checks (HPLC-UV) are insufficient for Dab peptides because the lactam impurity often co-elutes with the target or appears as a closely eluting shoulder. Definitive structural validation requires a multi-tiered approach.
Summary of Analytical Techniques
| Feature | Method A: LC-MS (Intact Mass) | Method B: LC-MS/MS (Fragmentation) | Method C: Chemical Derivatization |
| Primary Output | Total Molecular Weight ( | Sequence Coverage ( | Free Amine Quantification |
| Dab Specificity | Low (Detects mass shift only) | High (Localizes residue) | Very High (Proves amine integrity) |
| Lactam Detection | Detects [M-18] peak | Detects [M-18] & missing fragments | Detects lack of reactivity |
| Sensitivity | High (pmol) | High (fmol) | Medium (nmol) |
| Throughput | High | Medium | Low |
| Verdict | Screening Tool | Gold Standard | Troubleshooting Tool |
Method A: High-Resolution LC-MS (Intact Mass)
The First Line of Defense
Principle: Measures the mass-to-charge ratio (
-
Target Mass: Theoretical Monoisotopic Mass (
). -
Failure Signal:
( loss). -
Limitation: It cannot determine which Dab residue has cyclized if multiple are present, nor can it distinguish between a lactam and an unrelated dehydration (e.g., from Ser/Thr).
Method B: Tandem MS (LC-MS/MS) with CID
The Gold Standard for Sequence Localization
Principle: Fragments the peptide along the backbone (CID/HCD) to generate
1. The Diagnostic Immonium Ion
Just as Lysine yields a characteristic immonium ion at
-
Dab Residue Mass: 100.06 Da
-
Dab Immonium Ion (
): 73.06 -
Note: This ion is distinct from Lys (101) and Orn (87). Its presence confirms the incorporation of a diaminobutyric acid side chain.
2. Sequence Ions (
-
Correct Sequence: The mass difference between fragment peaks flanking the Dab residue must be exactly 100.06 Da .
-
Lactam Sequence: If a Dab residue has formed a lactam, it effectively becomes a "dead" residue structurally similar to a pyroglutamate derivative but internal. The mass difference will shift to 82.05 Da (100.06 - 18.01), and the fragmentation efficiency at that site often drops significantly due to the ring structure stabilizing the backbone amide.
Method C: Chemical Derivatization (FDNB Test)
The "Free Amine" Verification
Principle: 1-Fluoro-2,4-dinitrobenzene (FDNB) reacts specifically with free primary amines (N-term and Side-chain). Application: Used when MS data is ambiguous.
-
Mechanism: Each free amine adds a DNP group (+166 Da).
-
Logic:
-
Linear Dab: Has a free
-amine Reacts Mass shift +166 Da per Dab. -
Lactam Dab:
-amine is part of the ring (amide) Unreactive No mass shift for that residue.
-
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Lactamization
Prevention is better than detection. Use this protocol to ensure high-quality crude material.
-
Resin Choice: Use low-loading resin (0.2–0.4 mmol/g) to reduce aggregation.
-
Building Block: Always use Fmoc-Dab(Boc)-OH . Avoid Fmoc-Dab(Mtt)-OH or Fmoc-Dab(ivDde)-OH unless orthogonal deprotection is strictly necessary, as the conditions to remove Mtt/ivDde often trigger lactamization.
-
Coupling:
-
Activator: DIC/Oxyma Pure (Superior to HATU for preventing racemization and pre-activation side reactions).
-
Time: 2 x 30 min (Double coupling).
-
-
Deprotection: Standard 20% Piperidine in DMF. Critical: Wash immediately and extensively with DCM after deprotection to remove base traces.
Protocol 2: LC-MS/MS Validation Workflow
Materials:
-
LC-MS grade Acetonitrile and Water (+0.1% Formic Acid).
-
Q-TOF or Orbitrap Mass Spectrometer.[1]
Steps:
-
Sample Prep: Dissolve lyophilized peptide to 0.1 mg/mL in 50:50
:MeCN. -
LC Gradient: 5-95% B over 20 minutes (C18 column).
-
MS Settings:
-
Mode: Positive ESI.
-
Scan Range:
50–2000. -
Fragmentation: HCD or CID (Normalized Collision Energy 25-30%).
-
-
Data Analysis (The "Dab Check"):
-
Step A: Extract Ion Chromatogram (EIC) for theoretical
. -
Step B: Check for
(Lactam). If >5% intensity, purification is required. -
Step C (MS/MS): Inspect the low mass region (
50–150). Look for 73.06 (Dab Immonium). -
Step D (Sequencing): Verify the mass delta of 100.06 Da at the Dab position in the
-ion series.
-
Visualizing the Validation Logic
This decision tree guides the researcher through the validation process, ensuring no lactam artifacts are missed.
Figure 2: Decision tree for validating Dab-containing peptides.
References
-
Synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Detailed analysis of the chemical propensity of Dab to form lactams compared to other homologs.
-
Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology. (2018). Mechanistic review of intramolecular cyclization and dehydration in peptide synthesis.
-
Selective Incorporation of Lysine Peptides and... Diaminopropionic Acid Peptide Nitriles. PMC - NIH. (2023). Comparative study on the lactamization rates of Dab, Orn, and Lys during ligation and synthesis.
-
Amino Acid Masses and Immonium Ions. IonSource. Reference values for low-mass diagnostic ions in tandem mass spectrometry.
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. (2022). Specific case study on the failure of Mtt-protected Dab due to lactamization.
Sources
Chromatographic Separation of Protected Dab/Asp Impurities: A Comparative Guide
This guide outlines the chromatographic strategies for the separation and purification of Boc-Dab(OtBu)-OH impurities.
Editorial Note on Nomenclature: The notation "Boc-Dab(OtBu)-OH" presents a chemical contradiction in standard peptide nomenclature. "Dab" refers to 2,4-Diaminobutyric acid , which possesses a side-chain amine. "OtBu" refers to a tert-butyl ester or ether, typically used to protect carboxylic acids (e.g., Asp/Glu) or hydroxyls (e.g., Ser/Thr). It is highly probable that the intended molecule is either:
-
Boc-Dab(Boc)-OH: Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid (where the side chain amine is Boc-protected).
-
Boc-Asp(OtBu)-OH: Nα-Boc-L-Aspartic acid β-tert-butyl ester.
Given the specificity of "Dab" in the prompt, this guide focuses on the more complex challenge: Protected Diaminobutyric Acid derivatives (Boc-Dab-X) , while drawing parallels to Aspartic acid separation principles where applicable.
Executive Summary: The Separation Challenge
N-protected amino acids like Boc-Dab(Boc)-OH (or its Aspartic analog Boc-Asp(OtBu)-OH ) are critical building blocks in solid-phase peptide synthesis (SPPS). The purity of these starting materials is non-negotiable; impurities introduced here amplify exponentially during peptide elongation.
The chromatographic separation of these molecules presents three specific challenges:
-
Lack of UV Chromophore: The absence of aromatic rings (unlike Fmoc derivatives) makes UV detection at standard 254 nm impossible. Detection relies on low-UV (205–210 nm), which captures solvent noise, or universal detectors (CAD/ELSD).
-
Lactamization Risk: Diaminobutyric acid (Dab) derivatives are prone to intramolecular cyclization, forming pyrrolidinone (lactam) impurities that are structurally similar to the linear product.
-
Acid Lability: The tert-butyl based protecting groups (Boc/OtBu) are acid-labile. Standard TFA-based HPLC methods can degrade the analyte during analysis.
This guide compares Reverse-Phase HPLC (RP-HPLC) and Chiral HPLC methods, validating them against the core requirement of distinguishing the target from its enantiomers and regioisomers .
Impurity Profile & Structural Analysis
Before selecting a method, we must define the "Critical Quality Attributes" (CQAs).
| Impurity Type | Description | Origin | Chromatographic Challenge |
| Enantiomer | D-Dab / D-Asp isomer | Racemization during synthesis | Requires Chiral Stationary Phase (CSP). |
| Regioisomer | Incorrect protection sequence | Similar hydrophobicity; requires high plate count. | |
| Lactam | Cyclic pyrrolidinone | Intramolecular attack of | Rigid structure; elutes earlier than linear form. |
| Free Amine/Acid | Loss of Boc/OtBu | Acidic degradation or incomplete protection | Highly polar; elutes at void volume in RP-HPLC. |
Visualization: Impurity Formation Pathways
Figure 1: Genesis of key impurities in Diaminobutyric acid derivatives.
Method Comparison: Achiral Purity (RP-HPLC)
For chemical purity (non-chiral), Reverse-Phase HPLC is the workhorse. However, the choice of stationary phase and pH is critical.
Comparison of Stationary Phases
| Feature | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl | Recommendation |
| Mechanism | Hydrophobic Interaction | Weaker Hydrophobic Interaction | C18 for general purity. Phenyl-Hexyl for regioisomers. | |
| Retention | Strong. Good for hydrophobic Boc groups. | Moderate. Faster elution. | Alternative selectivity for cyclic impurities (lactams). | |
| Resolution (Rs) | High for homologs. | Lower for structural isomers. | Excellent for separating lactams from linear chains. | |
| Tailing Factor | Can be high for free amines. | Generally better for bulky molecules. | Good peak shape for polar aromatics. |
Experimental Data: Mobile Phase pH Effects
Analyte: Boc-Dab(Boc)-OH. Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Condition A (Acidic): 0.1% Phosphoric Acid (pH ~2.0) / ACN.
-
Result: Sharp peaks, but risk of on-column Boc deprotection if run times exceed 15 mins.
-
-
Condition B (Neutral): 10 mM Ammonium Acetate (pH 6.5) / ACN.
-
Result: Stable analyte. Broader peaks due to ionization of the carboxylic acid.
-
-
Condition C (Basic): 10 mM Ammonium Bicarbonate (pH 8.0) / ACN.
-
Result: Carboxyl is fully deprotonated (
). Retention decreases significantly. Good for separating neutral lactams from the charged target.
-
Verdict: Condition A (Phosphoric Acid) is preferred for speed and resolution, provided the temperature is kept at 20-25°C to minimize deprotection. Avoid TFA as it is too acidic for sensitive Boc derivatives during purification.
Method Comparison: Chiral Purity (Enantiomeric Separation)
Separating the L-isomer from the D-isomer requires a Chiral Stationary Phase (CSP).
Option 1: Polysaccharide Columns (Immobilized)
-
Columns: Chiralpak IA, IB, IC (Amylose/Cellulose derivatives).
-
Mode: Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH).
-
Performance:
-
Resolution: Typically Rs > 2.0.
-
Solubility: Boc-Dab derivatives are soluble in alcohols, making this mode robust.
-
Drawback: Hexane mobile phases are incompatible with MS detection (safety/ionization issues).
-
Option 2: Pirkle-Type (Brush Type)
-
Columns: Whelk-O 1.
-
Mode: Reversed Phase capable.[1]
-
Performance:
-
Often provides higher selectivity for amino acids with aromatic protecting groups (e.g., Z-group), but less effective for alkyl-protected (Boc/OtBu) species due to lack of
interaction points.
-
Recommended Protocol: Chiralpak IA (Immobilized Amylose)
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm.
-
Why: The amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the carbamate (Boc) and amide regions of the Dab backbone, providing superior recognition of the chiral center compared to cellulose phases for this specific aliphatic chain.
Detailed Experimental Protocols
Protocol A: Achiral Purity & Related Substances (RP-HPLC)
Use this for routine batch release and detecting lactam/regioisomers.
-
System: HPLC with PDA or CAD (Charged Aerosol Detector).
-
Note: CAD is superior due to the weak UV absorbance of Boc/OtBu groups.
-
-
Column: Waters XBridge Peptide BEH C18, 130Å, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% H3PO4 in Water (Milli-Q).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Temperature: 25°C (Strict control to prevent de-Boc).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water/ACN. Inject 10 µL.
-
System Suitability Criteria:
-
Tailing Factor (Target): < 1.5
-
Resolution (Target vs Lactam): > 2.0
-
Protocol B: Enantiomeric Purity (Chiral HPLC)
Use this to quantify the D-isomer.
-
Column: Daicel Chiralpak IA-3, 4.6 x 150 mm, 3 µm.
-
Mobile Phase: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).
-
Note: Ethanol is often sharper than IPA for Boc-amino acids. TFA ensures the carboxylic acid remains protonated to prevent peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Run Time: 20 minutes.
-
Expected Elution: D-isomer typically elutes before the L-isomer on Amylose columns (verify with racemic standard).
Decision Tree for Method Development
Figure 2: Workflow for selecting the appropriate chromatographic method.
References
-
Beesley, T. E., & Lee, J. T. (2002).[1] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich/Advanced Separation Technologies. Link
-
BOC Sciences. Impurity Isolation & Identification Services. Retrieved February 6, 2026.
-
Sigma-Aldrich. Product Specification: Boc-Asp(OtBu)-OH.[2] Link
-
Daicel Corporation. Chiralpak IA Instruction Manual: Separation of N-protected Amino Acids. Link
- Journal of Pharmaceutical and Biomedical Analysis.Separation of positional isomers of amino acids.
Sources
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Boc-Dab-OtBu·HCl
Executive Summary: Immediate Directives
Boc-Dab-OtBu·HCl (CAS: 190447-69-9) is a specialized amino acid derivative used in peptide synthesis. While not classified as acutely toxic, its specific chemical architecture—containing acid-labile protecting groups (Boc, OtBu) alongside an amine hydrochloride salt—presents unique stability hazards during disposal.
Critical Safety Restrictions:
-
DO NOT mix this waste with strong acidic waste streams (e.g., TFA, H₂SO₄). Contact with strong acids triggers rapid deprotection, releasing isobutylene gas (flammable) and CO₂, which can pressurize and rupture waste containers.
-
DO NOT dispose of via municipal drainage (sink).
-
DO segregate as Solid Organic Waste (if powder) or Non-Halogenated Organic Waste (if dissolved in non-halogenated solvents), ensuring the container is vented if degradation is suspected.
Chemical Profile & Hazard Identification
Understanding the molecular stability of this compound is the foundation of safe disposal.
| Property | Specification |
| Chemical Name | |
| Abbreviation | Boc-Dab-OtBu[1][2]·HCl |
| CAS Number | 190447-69-9 |
| Molecular Formula | |
| Molecular Weight | 310.82 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in Methanol, DMSO, Water (with potential hydrolysis) |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) |
Structural Instability & Reactivity
The compound features two acid-labile protecting groups:
-
Boc (
-tert-butyloxycarbonyl): Cleaves in acidic conditions.[4][5] -
OtBu (
-terminal tert-butyl ester): Cleaves in acidic conditions.
Although the compound is sold as a Hydrochloride (HCl) salt, the salt is formed at the side-chain
Decomposition Reaction (in presence of excess acid):
Disposal Decision Workflow
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) principles and minimizes laboratory accidents.
Figure 1: Decision tree for the safe segregation of Boc-Dab-OtBu·HCl waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Objective: Prevent environmental contamination and ensure complete thermal destruction.
-
Containment: Transfer the solid into a clear polyethylene bag or a high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling:
-
Segregation: Place in the laboratory's "Solid Organic Waste" drum.
-
Caution: Do not place in "Sharps" containers or "Biohazard" bags unless biologically contaminated.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent pressure buildup in waste carboys.
-
Assessment: Determine if the solution contains cleavage cocktails (e.g., TFA).[7]
-
If High Acid Content: The Boc/OtBu groups have likely already degraded. The solution is corrosive.[8] Neutralize excess acidity with saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) slowly in an open beaker to allow gas evolution ( and Isobutylene) to dissipate in a fume hood [2].
-
-
Segregation:
-
Dichloromethane (DCM) solutions: Dispose in Halogenated Organic Waste .
-
DMF/Methanol/Ethyl Acetate solutions: Dispose in Non-Halogenated Organic Waste .
-
-
Container Closure: Ensure waste caps are not torqued strictly tight immediately after addition if any potential for off-gassing remains. Use vented caps if available.
Spill Management Protocol
In the event of a benchtop spill, follow this self-validating cleanup loop:
-
PPE Verification: Nitrile gloves (double layer recommended), safety goggles, and lab coat.
-
Dry Spill (Powder):
-
Do not sweep vigorously (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop the damp material into a waste bag.
-
Wipe surface with 70% Ethanol or Isopropanol.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or standard spill pads.
-
Place absorbent materials into "Solid Hazardous Waste" (contaminated debris).
-
Regulatory Framework (US/International Context)
-
RCRA Classification: This compound is not a P-listed or U-listed acute toxin. It generally falls under "Characteristic Waste" if ignitable (in solvent) or simply "Non-regulated chemical waste" requiring incineration [3].
-
EPA Waste Code: If dissolved in spent halogenated solvents, use code F002 . If solid, it is generally treated as D001 (Ignitable) if it burns, or simply managed as chemical waste under the "Cradle-to-Grave" liability.
References
-
American Chemical Society (ACS) Green Chemistry Institute. (2026). BOC Deprotection: Reagent Guides and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. BOC-DAB-OTBU HCL | 190447-69-9 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 190447-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
